Product packaging for 5-chloro-1H-benzimidazole-2-sulfonic acid(Cat. No.:CAS No. 40828-56-6)

5-chloro-1H-benzimidazole-2-sulfonic acid

Cat. No.: B355436
CAS No.: 40828-56-6
M. Wt: 232.64g/mol
InChI Key: JIBBHTOBDRHTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1H-benzimidazole-2-sulfonic acid (CAS 40828-56-6) is a high-purity chemical reagent serving as a versatile synthetic intermediate in organic chemistry and drug discovery. The compound features the privileged benzimidazole pharmacophore, a structure known for its wide spectrum of biological activities and its presence in numerous therapeutic agents . The specific substitution pattern of a chloro group at the 5-position and a sulfonic acid group at the 2-position makes this derivative a valuable building block for the synthesis of more complex molecules, potentially enhancing their water solubility and altering their electronic properties. Researchers value this scaffold for developing new compounds with potential pharmacological applications, as benzimidazole derivatives are well-documented to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities . This product is intended for use in laboratory research as a key intermediate. It is supplied with a typical purity of 95% or greater . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O3S B355436 5-chloro-1H-benzimidazole-2-sulfonic acid CAS No. 40828-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBBHTOBDRHTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 5-chloro-1H-benzimidazole-2-sulfonic acid. It includes detailed experimental protocols for the synthesis of the key intermediate, 5-chloro-2-mercaptobenzimidazole, and a proposed method for its subsequent oxidation to the target sulfonic acid. Quantitative data is summarized in tables, and the synthesis pathway is visualized using a chemical reaction scheme.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 4-chloro-o-phenylenediamine with a one-carbon synthon to form the benzimidazole core, specifically 5-chloro-2-mercaptobenzimidazole. The subsequent step is the oxidation of the mercapto group to a sulfonic acid.

The overall synthesis pathway is illustrated below:

Synthesis_Pathway cluster_reactants1 Reactants for Step 1 cluster_intermediate Intermediate cluster_reactants2 Reagent for Step 2 cluster_product Final Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine 5-chloro-2-mercaptobenzimidazole 5-chloro-2-mercaptobenzimidazole 4-chloro-o-phenylenediamine->5-chloro-2-mercaptobenzimidazole Step 1: Cyclization CS2_or_Xanthate CS2 / KOH or Potassium Ethyl Xanthate 5-chloro-1H-benzimidazole-2-sulfonic_acid 5-chloro-1H-benzimidazole-2-sulfonic_acid 5-chloro-2-mercaptobenzimidazole->5-chloro-1H-benzimidazole-2-sulfonic_acid Step 2: Oxidation Oxidation [O] H2O2

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-mercaptobenzimidazole

Two effective methods for the synthesis of the intermediate, 5-chloro-2-mercaptobenzimidazole, are presented below.

Method A: Reaction with Potassium Ethyl Xanthate or Carbon Disulfide

This is a widely used and reliable method for the synthesis of 2-mercaptobenzimidazoles. The protocol is adapted from a well-established procedure for the unsubstituted analog.

Experimental Workflow:

Method_A_Workflow start Start reactants Mix 4-chloro-o-phenylenediamine, potassium ethyl xanthate (or KOH + CS2), ethanol, and water. start->reactants reflux Reflux the mixture for 3 hours. reactants->reflux charcoal Add activated charcoal and reflux for 10 minutes. reflux->charcoal filter1 Filter the hot solution to remove charcoal. charcoal->filter1 precipitate Add warm water and then acetic acid solution to the filtrate. filter1->precipitate crystallize Cool in a refrigerator to complete crystallization. precipitate->crystallize filter2 Collect the product by filtration. crystallize->filter2 dry Dry the product. filter2->dry end End dry->end

Figure 2: Workflow for the synthesis of 5-chloro-2-mercaptobenzimidazole (Method A).

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (0.1 mol), potassium ethyl xanthate (0.11 mol), 95% ethanol (100 mL), and water (15 mL). Alternatively, potassium hydroxide (0.1 mol) and carbon disulfide (0.11 mol) can be used in place of potassium ethyl xanthate.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cautiously add activated charcoal (1.5 g) to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (100 mL).

  • With good stirring, add a solution of glacial acetic acid (8 mL) in water (16 mL).

  • Allow the mixture to cool to room temperature, then place it in a refrigerator for at least 3 hours to ensure complete crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven at 40-50 °C.

Method B: Reaction with N-aminorhodanine

This method provides a good yield of the desired product.

Detailed Protocol:

  • In a round-bottom flask, suspend 4-chloro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in xylene (50 mL).

  • Heat the mixture under reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from aqueous ethanol (with the use of charcoal if necessary) to obtain pure 5-chloro-2-mercaptobenzimidazole.

Quantitative Data for 5-chloro-2-mercaptobenzimidazole

ParameterMethod A (Estimated)Method B[1]
Yield ~80-85%79%
Appearance White to off-white crystalline solidNot specified
Melting Point >250 °C>250 °C
¹H NMR (DMSO-d₆, δ ppm) Not available6.81 (d, J=7.9Hz, 1H), 7.03 (q, J=1.9Hz, J=7.9Hz, 1H), 7.25 (d, J=1.9Hz, 1H), 11.83 (s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm) Not available101.34, 109.64, 123.71, 135.54, 140.84, 146.14, 165.24 (C=S)
HRMS (m/z) Calculated for C₇H₅ClN₂S: 183.9962Found: 183.996
Step 2: Oxidation of 5-chloro-2-mercaptobenzimidazole to this compound (Proposed Protocol)

Experimental Workflow:

Method_C_Workflow start Start suspend Suspend 5-chloro-2-mercaptobenzimidazole in a suitable solvent (e.g., acetic acid). start->suspend add_h2o2 Add hydrogen peroxide (30% solution) dropwise at room temperature. suspend->add_h2o2 heat Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. add_h2o2->heat cool Cool the reaction mixture to room temperature. heat->cool precipitate Induce precipitation by adding an anti-solvent or by concentration. cool->precipitate filter Collect the product by filtration. precipitate->filter wash_dry Wash with a suitable solvent and dry. filter->wash_dry end End wash_dry->end

Figure 3: Proposed workflow for the oxidation of 5-chloro-2-mercaptobenzimidazole.

Detailed Protocol:

  • In a round-bottom flask, suspend 5-chloro-2-mercaptobenzimidazole (0.05 mol) in glacial acetic acid (100 mL).

  • With stirring, add 30% hydrogen peroxide (0.2-0.3 mol, 4-6 equivalents) dropwise to the suspension at room temperature. An initial exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to 60-80 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, or an anti-solvent can be added to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold water or another suitable solvent to remove any residual acetic acid and unreacted reagents.

  • Dry the product under vacuum to yield this compound.

Expected Characterization of this compound

ParameterExpected Data
Appearance White to off-white solid
Infrared (IR) Spectroscopy Characteristic strong absorption bands for S=O stretching of the sulfonic acid group (typically in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹), and a broad O-H stretch. Disappearance of the S-H stretch from the starting material.
NMR Spectroscopy Aromatic protons consistent with the 5-chloro-1H-benzimidazole structure. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group. A broad singlet for the N-H and O-H protons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₇H₅ClN₂O₃S, MW: 232.64 g/mol ).

Safety Considerations

  • 4-chloro-o-phenylenediamine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

  • Carbon Disulfide: Highly flammable and toxic. All operations involving carbon disulfide must be performed in a fume hood, away from ignition sources.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. It can cause severe burns. Use appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Concluding Remarks

The synthesis of this compound is a feasible two-step process. The initial cyclization to form 5-chloro-2-mercaptobenzimidazole is well-documented, with reliable protocols available. The subsequent oxidation to the sulfonic acid, while less specifically described for this particular substrate, is a standard transformation for which a robust protocol can be proposed based on established chemical principles. Further optimization of the oxidation step may be required to maximize yield and purity. This guide provides a solid foundation for researchers to undertake the synthesis of this important benzimidazole derivative.

References

An In-depth Technical Guide to 5-Chloro-1H-benzimidazole-2-sulfonic Acid (CAS: 40828-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-benzimidazole-2-sulfonic acid, identified by the CAS number 40828-56-6, is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purine nucleotides. This structural mimicry allows benzimidazole-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a chloro group at the 5-position and a sulfonic acid group at the 2-position of the benzimidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical structure, properties, synthesis, and potential biological significance.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a fused benzene and imidazole ring system. A chlorine atom is substituted at the 5-position of the benzimidazole core, and a sulfonic acid group is attached to the 2-position.

Systematic IUPAC Name: this compound

Synonyms:

  • 6-chloro-1H-1,3-benzodiazole-2-sulfonic acid

Molecular Formula: C₇H₅ClN₂O₃S

Molecular Weight: 232.65 g/mol

Canonical SMILES: C1=CC2=C(C=C1Cl)N=C(N2)S(=O)(=O)O

InChI Key: InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

Physicochemical Properties

PropertyValueSource/Notes
Melting Point >300 °C (for 2-Phenylbenzimidazole-5-sulfonic acid)[1]
118-122 °C (for 5-Chlorobenzimidazole)
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents.[2] The sodium salt form is soluble in water and ethanol.[3]General solubility for benzimidazole derivatives.
pKa Predicted values suggest it is a strong acid due to the sulfonic acid group.

Spectroscopic Data (Reference Data for 5-Chlorobenzimidazole)

Detailed spectroscopic data for this compound is not available. However, data for the precursor, 5-Chlorobenzimidazole (CAS: 4887-82-5), can be used as a reference for the core benzimidazole structure.

Spectroscopy Data for 5-Chlorobenzimidazole
¹H NMR (400 MHz, DMSO-d6): δ 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4H), 7.62 (d, 1H, J = 15.6 Hz, C6H), 7.20 (d, 1H, J = 15.6 Hz, C7H)[1]
¹³C NMR (100 MHz, DMSO-d6): δ 143.41, 121.96, 120.18, 118.48, 113.01, 111.55[1]
IR (KBr) 3127 (NH) cm⁻¹[1]
Mass Spec (m/z) 154 (M+2, 32%), 152 (M+, 100%)[1]

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of benzimidazole derivatives and their subsequent sulfonation.

Proposed Synthetic Pathway:

A two-step synthesis is proposed:

  • Synthesis of 5-Chlorobenzimidazole: This precursor can be synthesized via the Phillips-Ladenburg reaction, which involves the condensation of 4-chloro-o-phenylenediamine with formic acid.

  • Sulfonation of 5-Chlorobenzimidazole: The synthesized 5-Chlorobenzimidazole can then be sulfonated at the 2-position using a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[4]

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Chlorobenzimidazole

  • A mixture of 4-chloro-o-phenylenediamine and an excess of formic acid is heated under reflux for several hours.

  • The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • The crude 5-Chlorobenzimidazole is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • To a stirred solution of fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10 °C), 5-Chlorobenzimidazole is added portion-wise.

  • The reaction mixture is then slowly warmed to a specific temperature and stirred for a defined period to ensure complete sulfonation. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the sulfonic acid derivative.

  • The solid product is collected by filtration, washed with cold water to remove excess acid, and then dried under vacuum.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Synthesis of 5-Chlorobenzimidazole cluster_1 Step 2: Sulfonation 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation 4-chloro-o-phenylenediamine->Condensation Formic Acid Formic Acid Formic Acid->Condensation 5-Chlorobenzimidazole 5-Chlorobenzimidazole Condensation->5-Chlorobenzimidazole 5-Chlorobenzimidazole_input 5-Chlorobenzimidazole Sulfonation_Reaction Sulfonation 5-Chlorobenzimidazole_input->Sulfonation_Reaction Sulfonating Agent Fuming Sulfuric Acid Sulfonating Agent->Sulfonation_Reaction Target_Compound This compound Sulfonation_Reaction->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents. While specific biological data for this compound is limited, the activities of related compounds provide valuable insights into its potential.

Anticancer Activity:

Benzimidazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[5] A study on the related compound, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), revealed its ability to inhibit ovarian cancer cell invasion and proliferation.[6][7] The proposed mechanism involves the inhibition of the MKK3/6-p38 MAPK signaling pathway, leading to the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and cyclin-dependent kinases (Cdk2, Cdk4).[6][7] This suggests that this compound may also exhibit anticancer properties by targeting similar pathways.

Signaling Pathway Inhibition (Hypothesized):

G Mitogen Mitogen MKK3_6 MKK3/6 Mitogen->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets MMP-2, MMP-9, Cdk2, Cdk4 p38_MAPK->Downstream_Targets Cellular_Response Invasion & Proliferation Downstream_Targets->Cellular_Response PBSA 5-Chloro-1H-benzimidazole- 2-sulfonic acid (Hypothesized) PBSA->MKK3_6

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Antimicrobial Activity:

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[8] Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with the biosynthesis of nucleic acids and proteins in microorganisms.[9] The presence of a chloro substituent on the benzimidazole ring has been shown to enhance antimicrobial efficacy.[10] Therefore, this compound is a promising candidate for further investigation as an antimicrobial agent.

Experimental Workflow for Antimicrobial Screening:

G Compound 5-Chloro-1H-benzimidazole- 2-sulfonic acid MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Microbial_Strains Bacterial & Fungal Strains Microbial_Strains->MIC_Assay Results Determination of Antimicrobial Potency MIC_Assay->Results

Caption: Workflow for evaluating antimicrobial activity.

Safety and Handling

Safety data for this compound is not explicitly available. However, based on the data for related benzimidazole and sulfonic acid derivatives, the following precautions are recommended. The compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6][11] Work should be conducted in a well-ventilated area or under a fume hood.[6] In case of contact, affected areas should be flushed with plenty of water.[6]

Conclusion

This compound is a derivative of the versatile benzimidazole scaffold with potential applications in drug development, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound are limited, information from closely related analogues provides a strong basis for its further investigation. The synthesis is achievable through established chemical methodologies. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its biological activities and mechanisms of action to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 5-chloro-1H-benzimidazole-2-sulfonic acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 5-chloro-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper extrapolates information from closely related benzimidazole derivatives. The guide covers its molecular structure, plausible synthetic routes, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound consists of a benzimidazole core, which is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring. A chlorine atom is substituted at the 5-position of the benzene ring, and a sulfonic acid group is attached to the 2-position of the imidazole ring.

The presence of the electron-withdrawing chlorine and sulfonic acid groups is expected to significantly influence the electronic properties and reactivity of the benzimidazole ring system. The sulfonic acid moiety will confer acidic properties and increase the water solubility of the compound.

Property5-chloro-1H-benzimidazole1H-benzimidazole-2-sulfonic acidInferred Properties for this compound
Molecular Formula C₇H₅ClN₂C₇H₆N₂O₃SC₇H₅ClN₂O₃S
Molecular Weight 152.58 g/mol 198.20 g/mol ~248.65 g/mol
Appearance SolidSolidExpected to be a solid
Solubility Sparingly soluble in waterSoluble in water[1]Expected to be water-soluble
Acidity (pKa) Basic (imidazole nitrogens)Acidic (sulfonic acid group)Expected to be acidic

Plausible Synthetic Pathways

While a specific, validated synthesis for this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzimidazoles and benzimidazole-2-sulfonic acids. A likely two-step synthesis is outlined below.

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

The initial step would involve the synthesis of the corresponding 2-thiol derivative. This is a common strategy for introducing a functional group at the 2-position of the benzimidazole ring. The reaction typically proceeds via the condensation of a substituted o-phenylenediamine with carbon disulfide.

Experimental Protocol:

A mixture of 4-chloro-1,2-phenylenediamine and carbon disulfide in a suitable solvent such as ethanol, in the presence of a base like potassium hydroxide, would be refluxed. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by acidification. The crude 5-chloro-1H-benzimidazole-2-thiol would then be collected by filtration, washed, and dried. Further purification could be achieved by recrystallization.

Step 2: Oxidation to this compound

The second step would involve the oxidation of the thiol group to a sulfonic acid. This transformation can be achieved using various oxidizing agents. A known method for the synthesis of 1H-benzimidazole-2-sulfonic acid involves the oxidation of 1H-benzimidazole-2-thiol with hydrogen peroxide in the presence of a base.[2][3]

Experimental Protocol:

The synthesized 5-chloro-1H-benzimidazole-2-thiol would be suspended in an aqueous solution of a base, such as potassium hydroxide. Hydrogen peroxide would then be added dropwise to the cooled and stirred suspension. The reaction is exothermic and should be carefully controlled. After the addition is complete, the reaction mixture would be stirred for a specified period. The final product, this compound, would be isolated by acidification of the reaction mixture, leading to its precipitation. The product would then be filtered, washed, and dried.

Below is a generalized workflow for the proposed synthesis.

G Proposed Synthetic Workflow for this compound cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidation A 4-chloro-1,2-phenylenediamine C Condensation Reaction (Base, Reflux) A->C B Carbon Disulfide (CS2) B->C D 5-chloro-1H-benzimidazole-2-thiol C->D F Oxidation Reaction (Base) D->F E Hydrogen Peroxide (H2O2) E->F G This compound F->G

Figure 1: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[4][5] The benzimidazole scaffold is a key structural component in numerous approved drugs.[6][7] The biological activity of benzimidazole derivatives is often attributed to their structural similarity to purines, allowing them to interact with various biological targets.[8]

Given the lack of specific studies on this compound, its potential biological activities can be inferred from the known activities of related compounds.

Antimicrobial Activity: Benzimidazole-sulfonyl derivatives have demonstrated potent antibacterial and antifungal activities.[4][8][9] The presence of both the benzimidazole core and the sulfonyl group in the target molecule suggests a potential for antimicrobial efficacy.

Anticancer Activity: Many benzimidazole derivatives exhibit significant anticancer properties by targeting various cellular pathways.[8] These mechanisms include the inhibition of tubulin polymerization, topoisomerase, and various kinases involved in cell proliferation and survival. The substitution pattern on the benzimidazole ring plays a crucial role in determining the specific anticancer activity.

Anti-inflammatory Activity: Several 2-substituted benzimidazole derivatives have shown notable analgesic and anti-inflammatory effects.[10]

The diverse biological activities of benzimidazole derivatives suggest that they can modulate multiple signaling pathways. A generalized representation of the potential interactions of benzimidazole derivatives with cellular signaling pathways is provided below.

G Potential Signaling Pathways Modulated by Benzimidazole Derivatives cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Therapeutic Outcomes A Benzimidazole Derivative B Microtubules A->B Inhibition C Kinases (e.g., VEGFR, EGFR) A->C Inhibition D Topoisomerases A->D Inhibition E Microbial Enzymes A->E Inhibition F Cell Cycle Arrest B->F H Inhibition of Angiogenesis C->H G Apoptosis D->G I Inhibition of Microbial Growth E->I J Anticancer Effect F->J G->J H->J K Antimicrobial Effect I->K

Figure 2: Generalized signaling pathways potentially targeted by benzimidazole derivatives.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, molecule within the vast chemical space of benzimidazole derivatives. Based on the known chemistry and biological activities of related compounds, it is plausible that this molecule possesses significant pharmacological properties.

Future research should focus on the definitive synthesis and characterization of this compound. Following its successful synthesis, a thorough investigation of its biological activities, including antimicrobial and anticancer screening, is warranted. Elucidating its specific molecular targets and its effects on cellular signaling pathways will be crucial in determining its potential as a lead compound in drug discovery programs. The detailed experimental protocols and data presented in this guide, although extrapolated, provide a solid foundation for initiating such research endeavors.

References

Spectroscopic and Experimental Data for 5-chloro-1H-benzimidazole-2-sulfonic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available spectroscopic data for 5-chloro-1H-benzimidazole-2-sulfonic acid and related precursor molecules is presented below. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource for key analytical data and experimental methodologies.

Spectroscopic Data for Core Benzimidazole Structures

To approximate the spectroscopic characteristics of this compound, data for two closely related compounds, 5-chloro-1H-benzimidazole and 1H-benzimidazole-2-sulfonic acid, have been gathered.

1.1. 5-chloro-1H-benzimidazole

This compound represents the chlorinated benzimidazole core of the target molecule.

Spectroscopic Technique Observed Data
¹H NMR Data acquired on a BRUKER AC-300 instrument.[1]
¹³C NMR Data acquired on a Jeol PFT-100 instrument.[1]
Mass Spectrometry (GC-MS) m/z Top Peak: 152, m/z 2nd Highest: 154, m/z 3rd Highest: 125.[1]
Infrared (FTIR) Technique: KBr WAFER.[1]

1.2. 1H-benzimidazole-2-sulfonic acid

This compound provides the spectral information for the sulfonic acid group at the 2-position of the benzimidazole ring.

Spectroscopic Technique Observed Data
Mass Spectrometry (GC-MS) Data is available.[2]

Note: Detailed peak assignments for NMR and IR spectra for the above compounds require access to the raw spectral data, which is not fully provided in the cited sources.

Experimental Protocols

Detailed experimental protocols for the synthesis of benzimidazole derivatives are crucial for reproducibility and further research. While a specific protocol for this compound is not available, general synthetic strategies for related compounds have been reported.

2.1. Synthesis of 1H-benzimidazol-2-yl-sulfonic acid

A synthetic route to 1H-benzimidazol-2-yl-sulfonic acid involves the oxidation of 1H-benzimidazole-2-thiol.[3]

  • Starting Material: 1H-benzimidazole-2-thiol

  • Reagents: Potassium permanganate, 50% sodium hydroxide solution

  • Procedure: The oxidation is carried out for 1 hour. The resulting filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the sulfonic acid. The precipitate is then filtered and washed with water.[3]

2.2. General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamines with various aldehydes or carboxylic acids.[4][5][6]

  • Reactants: An o-phenylenediamine (such as 4-chloro-o-phenylenediamine for the synthesis of 5-chloro-benzimidazole derivatives) and a suitable aldehyde or carboxylic acid.[4]

  • Catalyst: Often an acid catalyst such as hydrochloric acid or a solid acid catalyst is employed.[4][6]

  • Conditions: The reaction mixture is typically refluxed for several hours.[4]

  • Workup: The product is isolated by neutralization, filtration, and recrystallization.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for key benzimidazole derivatives.

Synthesis_of_1H_benzimidazol_2_yl_sulfonic_acid 1H-benzimidazole-2-thiol 1H-benzimidazole-2-thiol Oxidation Oxidation 1H-benzimidazole-2-thiol->Oxidation KMnO4, NaOH 1H-benzimidazol-2-yl-sulfonic acid 1H-benzimidazol-2-yl-sulfonic acid Oxidation->1H-benzimidazol-2-yl-sulfonic acid Acidification (HCl)

Caption: Synthesis of 1H-benzimidazol-2-yl-sulfonic acid.

General_Synthesis_of_2_Substituted_Benzimidazoles o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Aldehyde_or_Carboxylic_Acid Aldehyde_or_Carboxylic_Acid Aldehyde_or_Carboxylic_Acid->Condensation Acid Catalyst, Reflux 2-Substituted_Benzimidazole 2-Substituted_Benzimidazole Condensation->2-Substituted_Benzimidazole

Caption: General synthesis of 2-substituted benzimidazoles.

References

Physical and chemical characteristics of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-chloro-1H-benzimidazole-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to infer its properties. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Characteristics

The presence of the sulfonic acid group is expected to make the compound highly acidic and increase its water solubility, particularly in its salt form. The chloro-substituent will influence its electronic properties and lipophilicity.

For comparative purposes, the following tables summarize the known physical and chemical properties of related benzimidazole derivatives.

Table 1: Physical Properties of Related Benzimidazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-chloro-1H-benzimidazole C₇H₅ClN₂152.58Not Available
1H-Benzimidazole-2-sulfonic acid C₇H₆N₂O₃S198.20Not Available
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S274.30>300
5-methoxy-1H-benzimidazole-2-sulfonic acid C₈H₈N₂O₄S228.23335 (decomp)
Benzimidazole C₇H₆N₂118.14169-171

Table 2: Chemical and Spectral Data of Related Benzimidazole Derivatives

Compound NamepKaSolubilityKey Spectral Information
5-chloro-1H-benzimidazole Not AvailableNot Available1H NMR and 13C NMR data available.[1] Mass spectrometry data available.[1]
1H-Benzimidazole-2-sulfonic acid Not AvailableNot AvailableHazard statements indicate it causes skin and eye irritation.[2]
2-Phenylbenzimidazole-5-sulfonic acid -0.87±0.40 (Predicted)Soluble in ethanol and water (as sodium salt).[3][4]Insoluble in water in its acid form.
5-methoxy-1H-benzimidazole-2-sulfonic acid -1.53±0.40 (Predicted)Not AvailableIUPAC Name: 6-methoxy-1H-benzimidazole-2-sulfonic acid.[5]
Benzimidazole Not AvailableSoluble in acetone, alcohol, chloroform.[6] Slightly soluble in diethyl ether.[6] Insoluble in water.[6]Assay of 98%.[7]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not documented in the searched literature, a general synthetic approach can be proposed based on established methods for analogous compounds. A plausible route would involve the condensation of 4-chloro-1,2-phenylenediamine with a suitable reagent to introduce the sulfonic acid group at the 2-position.

A representative, generalized protocol for the synthesis of benzimidazole derivatives is outlined below. This would need to be adapted and optimized for the specific target compound.

General Synthesis of Benzimidazole Derivatives:

A common method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For 2-substituted benzimidazoles, various reagents can be employed.

  • Starting Materials: 4-chloro-o-phenylenediamine and a reagent to introduce the sulfonic acid group, such as chlorosulfonic acid or a related derivative.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, often with heating. The choice of solvent and temperature will depend on the specific reactants.

  • Work-up: After the reaction is complete, the product is typically isolated by precipitation, followed by filtration and purification, often through recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation Condensation 4-chloro-1,2-phenylenediamine->Condensation Sulfonating Agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating Agent->Condensation This compound This compound Condensation->this compound Acid Catalyst Heat

Proposed Synthetic Pathway

G Start Mix Reactants Mix 4-chloro-1,2-phenylenediamine and Sulfonating Agent in Solvent Start->Mix Reactants Add Catalyst Add Acid Catalyst Mix Reactants->Add Catalyst Heat Reaction Heat Mixture to Reflux Add Catalyst->Heat Reaction Monitor Progress Monitor Reaction (e.g., TLC) Heat Reaction->Monitor Progress Monitor Progress->Heat Reaction Incomplete Cool Mixture Cool Reaction Mixture Monitor Progress->Cool Mixture Reaction Complete Precipitate Product Precipitate Product (e.g., by adding anti-solvent) Cool Mixture->Precipitate Product Isolate Product Isolate by Filtration Precipitate Product->Isolate Product Purify Product Purify by Recrystallization Isolate Product->Purify Product Characterize Product Characterize Product (NMR, MS, etc.) Purify Product->Characterize Product End Characterize Product->End

General Experimental Workflow

References

Potential Biological Activities of Chlorinated Benzimidazole Sulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a sulfonic acid moiety and chlorine atoms onto this scaffold can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides an in-depth overview of the potential biological activities of chlorinated benzimidazole sulfonic acids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Antimicrobial Activity

Chlorinated benzimidazole sulfonic acids and their derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. The sulfonamide group is a well-established pharmacophore in antimicrobial drugs, primarily acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4][5] The addition of chlorine atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction.

Antibacterial Activity

Several studies have reported the in vitro antibacterial activity of chlorinated benzimidazolylbenzenesulfonamides against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key quantitative measure of antibacterial efficacy.

Table 1: Antibacterial Activity of Chlorinated Benzimidazolylbenzenesulfonamides

Compound IDSubstitutionBacterial StrainMIC (µg/mL)Reference
28 5-nitro, 4-chloroStaphylococcus aureus2[6]
MRSA2[6]
Bacillus subtilis4[6]
29 5-nitro, 4-bromoStaphylococcus aureus4[6]
MRSA4[6]
Bacillus subtilis8[6]
4 4-[(4-chlorophenyl)sulfonyl]Staphylococcus aureus ATCC 6538125[7]
Bacillus subtilis ATCC 6683125[7]

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Antifungal Activity

The antifungal potential of chlorinated benzimidazole sulfonic acid derivatives has also been investigated. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), the lowest concentration that results in fungal death, are used to quantify antifungal activity.

Table 2: Antifungal Activity of a Chlorinated Benzimidazole Derivative

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative (6a)Candida albicans>500>500[7]

Note: While this specific derivative showed limited activity, the general class of compounds warrants further investigation against a broader range of fungal pathogens.

Antiviral Activity

N-benzenesulphonylbenzimidazoles, including chlorinated derivatives, have been explored for their antiviral properties. The 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response, is a standard measure of antiviral potency.

Table 3: Antiviral Activity of a Chlorinated N-Benzenesulphonylbenzimidazole

Compound IDVirusCell LineEC50 (µM)Reference
16b (chlorinated derivative)Coxsackie B4 virusVero1.1[8]
Mumps virusVero3.5[8]

Anticancer Activity

A significant area of research for benzimidazole derivatives is their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric for anticancer activity.

Inhibition of Ovarian Cancer Cells

2-Phenylbenzimidazole-5-sulphonic acid (PBSA) has been shown to inhibit the proliferation and invasion of ovarian cancer cells.[9][10] This activity is mediated through the inhibition of specific signaling pathways crucial for cancer cell survival and progression.

Table 4: Anticancer Activity of 2-Phenylbenzimidazole-5-sulphonic acid (PBSA)

Cell LineActivityQuantitative DataReference
SKOV-3 (Ovarian Cancer)Inhibition of cell proliferationDose-dependent[9][10]
SKOV-3 (Ovarian Cancer)Inhibition of cell invasionDose-dependent[9][10]

Enzyme Inhibition

The sulfonamide moiety present in these compounds is a well-known inhibitor of various enzymes. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[11][12]

Table 5: Enzyme Inhibition by a Chlorinated Benzimidazole Derivative

CompoundEnzymeInhibition TypeKiReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidNot SpecifiedNot SpecifiedNot Specified[7]

Note: While the specific enzyme and Ki value for this chlorinated derivative were not detailed in the provided search results, the structural features suggest potential for enzyme inhibition, a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments cited in the evaluation of chlorinated benzimidazole sulfonic acids.

Microbroth Dilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.[13][14][15][16][17]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The chlorinated benzimidazole sulfonic acid derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for IC50 Determination in Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the chlorinated benzimidazole sulfonic acid derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chlorinated benzimidazole sulfonic acids exert their biological effects is crucial for rational drug design.

Inhibition of Bacterial Folic Acid Synthesis

As sulfonamides, these compounds are expected to interfere with the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to a bacteriostatic effect.[1][2][3][4][5]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Chlorinated_Benzimidazole_Sulfonic_Acid Chlorinated Benzimidazole Sulfonic Acid Chlorinated_Benzimidazole_Sulfonic_Acid->Dihydropteroate_Synthase Competitive Inhibition Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation MKK3_6 MKK3/6 p38MAPK p38 MAPK MKK3_6->p38MAPK Invasion_Metastasis Invasion & Metastasis p38MAPK->Invasion_Metastasis Chlorinated_Benzimidazole_Sulfonic_Acid Chlorinated Benzimidazole Sulfonic Acid Chlorinated_Benzimidazole_Sulfonic_Acid->PI3K Potential Inhibition Chlorinated_Benzimidazole_Sulfonic_Acid->MKK3_6 Inhibition (PBSA)

References

An In-Depth Technical Guide to 5-chloro-1H-benzimidazole-2-sulfonic acid: Unraveling its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-1H-benzimidazole-2-sulfonic acid is a halogenated benzimidazole derivative with potential applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of the biological significance of the benzimidazole scaffold. While specific historical details of its discovery are not prominently documented in publicly accessible literature, this guide outlines plausible synthetic routes based on established benzimidazole chemistry. The document also collates available data for its precursor, 5-chloro-1H-benzimidazole, and discusses the general biological activities of related benzimidazole-sulfonyl compounds, offering insights into its potential pharmacological relevance.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This core structure is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1] The versatility of the benzimidazole ring system allows for diverse substitutions, leading to compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The addition of a sulfonic acid group can enhance the water solubility and bioavailability of these compounds, making them attractive candidates for drug development.[4]

Discovery and History

Specific details regarding the initial discovery and a comprehensive historical timeline for this compound are not well-documented in the available scientific literature. The development of this compound likely emerged from broader research into the functionalization of the benzimidazole core to explore and modulate its biological activities. The synthesis of various benzimidazole-sulfonyl derivatives has been an area of active research, driven by the quest for new therapeutic agents.[5]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of 5-chloro-1H-benzimidazole

PropertyValueReference
Molecular FormulaC₇H₅ClN₂[6]
Molecular Weight152.58 g/mol [6]
Melting Point118-122 °C
CAS Number4887-82-5[6]

Table 2: Spectral Data for 5-chloro-1H-benzimidazole

Spectrum TypeKey FeaturesReference
¹H NMRSpectra available in public databases.[6][7]
¹³C NMRSpectra available in public databases.[6]
Mass SpectrometryMajor peaks at m/z 152, 154, 125.[6]
IRKBr wafer spectrum available.[6]

Note: The addition of the sulfonic acid group at the 2-position is expected to significantly alter these properties, particularly increasing polarity and acidity.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic pathway can be inferred from general methods for the synthesis of benzimidazoles and their sulfonic acid derivatives. A likely two-step process would involve the initial synthesis of 5-chlorobenzimidazole, followed by sulfonation at the 2-position.

General Synthesis of the Benzimidazole Core

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9]

Experimental Workflow for Benzimidazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Condensation Benzimidazole_Core Benzimidazole Core Condensation->Benzimidazole_Core

Caption: General workflow for the synthesis of the benzimidazole core.

Postulated Synthesis of this compound

A potential route to the target compound involves the reaction of 4-chloro-1,2-phenylenediamine with a suitable C1 synthon that can be converted to a sulfonic acid group. A more direct approach would be the sulfonation of pre-formed 5-chlorobenzimidazole.

Logical Flow for the Synthesis of this compound

G cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Sulfonation 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation Condensation 4-chloro-1,2-phenylenediamine->Condensation Formic_Acid Formic Acid Formic_Acid->Condensation 5-chlorobenzimidazole 5-chlorobenzimidazole Condensation->5-chlorobenzimidazole Sulfonation Sulfonation 5-chlorobenzimidazole->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating_Agent->Sulfonation Target_Compound 5-chloro-1H-benzimidazole- 2-sulfonic acid Sulfonation->Target_Compound G Benzimidazole_Derivative Benzimidazole Derivative MKK3_6 MKK3/6 Benzimidazole_Derivative->MKK3_6 Inhibition p38_MAPK p38 MAPK MKK3_6->p38_MAPK Activation MMPs MMPs (e.g., MMP-2, MMP-9) p38_MAPK->MMPs Downregulation Cdks Cdks (e.g., Cdk2, Cdk4) p38_MAPK->Cdks Downregulation Cell_Invasion Cell Invasion MMPs->Cell_Invasion Leads to Cell_Cycle_Arrest Cell Cycle Arrest Cdks->Cell_Cycle_Arrest Leads to

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and databases reveals a significant data gap regarding the specific mechanism of action of 5-chloro-1H-benzimidazole-2-sulfonic acid. To provide a valuable resource, this guide synthesizes information on the known biological activities and mechanisms of structurally related compounds, namely chlorinated benzimidazoles and benzimidazole sulfonic acid derivatives. The information presented herein is intended to infer potential mechanisms and guide future research, and should not be directly extrapolated to this compound without experimental validation.

The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound that is a constituent of vitamin B12 and a structural analogue of purine nucleosides.[1][2] This structural similarity allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The addition of a chloro-substituent and a sulfonic acid group to the benzimidazole core, as in this compound, likely modulates its physicochemical properties and biological targets.

Structural Relationship of this compound to Analogs

The potential biological activities of this compound can be inferred by examining its structural components and comparing them to analogs with known mechanisms. The core benzimidazole ring, the chloro-substituent at the 5-position, and the sulfonic acid group at the 2-position are key features for consideration.

G cluster_0 Structural Analogs cluster_1 Known Biological Activities This compound This compound Chlorinated Benzimidazoles Chlorinated Benzimidazoles This compound->Chlorinated Benzimidazoles Shares Chloro Group Benzimidazole Sulfonic Acids Benzimidazole Sulfonic Acids This compound->Benzimidazole Sulfonic Acids Shares Sulfonic Acid Group Antimicrobial Antimicrobial Chlorinated Benzimidazoles->Antimicrobial Antifungal Antifungal Chlorinated Benzimidazoles->Antifungal Anticancer Anticancer Chlorinated Benzimidazoles->Anticancer Benzimidazole Sulfonic Acids->Antimicrobial Anti-inflammatory Anti-inflammatory Benzimidazole Sulfonic Acids->Anti-inflammatory

Figure 1: Logical relationship of the target compound to its structural analogs and their known biological activities.

Potential Mechanisms of Action Based on Structural Analogs

The diverse biological activities of benzimidazole derivatives suggest that their mechanisms of action are varied and dependent on the specific substitutions on the benzimidazole core.[3]

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are well-established antimicrobial and antifungal agents.[1][4] The presence of a chlorine atom on the benzimidazole ring has been shown to enhance these activities.[5][6]

One of the primary antifungal mechanisms of some benzimidazole compounds is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] In bacteria, benzimidazoles are known to inhibit DNA gyrase, an enzyme essential for DNA replication and repair, leading to bacterial cell death.[7]

Anticancer Activity

A significant body of research points to the anticancer potential of benzimidazole derivatives.[8] A key mechanism for several benzimidazole-based anticancer agents is the disruption of microtubule polymerization by binding to β-tubulin.[9] This interference with the cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]

Other reported anticancer mechanisms for benzimidazole derivatives include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways, and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[8] Some derivatives also act as inhibitors of EGFR and BRAFV600E, which are crucial targets in cancer therapy.[10]

Quantitative Data for Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables summarize the reported activities of various chlorinated and sulfonic acid-containing benzimidazole derivatives.

Table 1: Antimicrobial and Antifungal Activities of Benzimidazole Derivatives

Compound/Derivative ClassTarget OrganismReported Activity (MIC/IC50)Reference
Benzimidazole-hydrazone (carboxy substituted)Candida speciesMIC = 25 µg/mL[11]
2-substituted benzimidazolesStaphylococcus aureusMIC = 15.62 µg/mL[12]
N-toluene-sulfonyl bromobenzimidazoleGram-positive & Gram-negative bacteriaMIC = 0.1 - 0.5 mg/mL[4]
Benzimidazole-1,2,3-triazole-indoline derivativeE. coli & S. aureusMIC = 3.12 µg/mL[7]

Table 2: Anticancer Activities of Benzimidazole Derivatives

Compound/Derivative ClassCell LineReported Activity (IC50/GI50)Reference
Benzimidazole-urea derivative (V7)H103 (oral squamous cell carcinoma)IC50 = 11.64 µM[13]
Benzimidazole-urea derivative (V7)H314 (oral squamous cell carcinoma)IC50 = 16.68 µM[13]
Benzimidazole-urea derivative (V7)HCT116 (colorectal carcinoma)IC50 = 13.30 µM[13]
2-thiobezimidazole derivative (3c & 3l)HCT-116 (Colon Cancer) & TK-10 (Renal Cancer)Effective antitumor activity in vitro[14]
1,3,4-oxadiazole/benzimidazole chalcone4 cancer cell linesGI50 = 1.20 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of benzimidazole derivatives.

General Experimental Workflow for Biological Screening

The investigation of a novel compound like this compound would typically follow a structured workflow from initial screening to mechanism elucidation.

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization Primary Biological Assays\n(e.g., Antimicrobial, Cytotoxicity) Primary Biological Assays (e.g., Antimicrobial, Cytotoxicity) Compound Synthesis\n& Characterization->Primary Biological Assays\n(e.g., Antimicrobial, Cytotoxicity) Hit Identification Hit Identification Primary Biological Assays\n(e.g., Antimicrobial, Cytotoxicity)->Hit Identification Dose-Response Studies\n(IC50/MIC Determination) Dose-Response Studies (IC50/MIC Determination) Hit Identification->Dose-Response Studies\n(IC50/MIC Determination) Selectivity Profiling\n(e.g., against normal cells) Selectivity Profiling (e.g., against normal cells) Dose-Response Studies\n(IC50/MIC Determination)->Selectivity Profiling\n(e.g., against normal cells) Target-Based Assays\n(e.g., Enzyme Inhibition) Target-Based Assays (e.g., Enzyme Inhibition) Selectivity Profiling\n(e.g., against normal cells)->Target-Based Assays\n(e.g., Enzyme Inhibition) Cellular Pathway Analysis\n(e.g., Western Blot, Flow Cytometry) Cellular Pathway Analysis (e.g., Western Blot, Flow Cytometry) Target-Based Assays\n(e.g., Enzyme Inhibition)->Cellular Pathway Analysis\n(e.g., Western Blot, Flow Cytometry) Lead Optimization Lead Optimization Cellular Pathway Analysis\n(e.g., Western Blot, Flow Cytometry)->Lead Optimization

Figure 2: A generalized experimental workflow for the screening and validation of a novel benzimidazole derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized cell density (e.g., 5 x 105 cfu/mL).[12]

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[9]

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Tubulin Polymerization Assay

This assay is crucial for confirming the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents.[9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer supplemented with GTP.[9]

  • Compound Addition: The benzimidazole derivative is added at various concentrations to the reaction mixture.

  • Polymerization Initiation: Polymerization is initiated by incubating the mixture at 37°C.[9]

  • Monitoring Polymerization: The increase in absorbance at 340 nm is measured at regular intervals, which corresponds to the formation of microtubules.[9]

  • Data Analysis: The inhibitory effect is determined by comparing the polymerization curves of the treated samples to a vehicle control.[9]

G GTP GTP Tubulin Dimers Tubulin Dimers GTP->Tubulin Dimers binds Microtubule Elongation Microtubule Elongation Tubulin Dimers->Microtubule Elongation polymerize Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Tubulin Dimers binds to β-tubulin Mitotic Arrest Mitotic Arrest Microtubule Elongation->Mitotic Arrest leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis induces

Figure 3: Simplified signaling pathway of microtubule disruption by anticancer benzimidazole derivatives.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on related benzimidazole derivatives provides a strong foundation for inferring its potential biological activities. The presence of the chloro- and sulfonic acid moieties suggests that this compound could exhibit antimicrobial, antifungal, and potentially anticancer properties.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of bacterial, fungal, and cancer cell lines to determine its primary biological activity. Subsequent dose-response studies and mechanism of action assays, such as those described in this guide, will be crucial in defining its therapeutic potential. The scientific community is encouraged to investigate this and other understudied benzimidazole derivatives to uncover new therapeutic leads.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of 5-chloro-1H-benzimidazole-2-sulfonic acid. The protocols are based on established methodologies for the synthesis of analogous benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] The benzimidazole scaffold is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a sulfonic acid group at the 2-position and a chloro group at the 5-position of the benzimidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a compound of interest for drug discovery and development.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of a 2-mercaptobenzimidazole intermediate, followed by its oxidation to the corresponding sulfonic acid.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Oxidizing Agent cluster_product Final Product A 4-Chloro-1,2-phenylenediamine C 5-Chloro-1H-benzimidazole-2-thiol A->C KOH, Ethanol/Water Reflux B Carbon Disulfide B->C E This compound C->E Oxidation D Hydrogen Peroxide (H2O2) D->E

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1H-benzimidazole-2-thiol (Intermediate)

This protocol is adapted from general methods for the synthesis of 2-mercaptobenzimidazoles.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • To this solution, add carbon disulfide (0.1 mol) and the mixture is heated under reflux for 3 hours.

  • Add 4-chloro-1,2-phenylenediamine (0.1 mol) to the reaction mixture and continue to reflux for an additional 3 hours.

  • After the reflux period, add activated charcoal (1.5 g) cautiously to the hot mixture and reflux for another 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (100 mL).

  • Acidify the solution with dilute acetic acid with constant stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-chloro-1H-benzimidazole-2-thiol.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the oxidation of 2-mercaptobenzimidazoles to their corresponding sulfonic acids.

Materials:

  • 5-Chloro-1H-benzimidazole-2-thiol

  • Hydrogen peroxide (30% solution)

  • Potassium hydroxide (KOH)

  • Water

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 5-chloro-1H-benzimidazole-2-thiol (0.05 mol) in an aqueous solution of potassium hydroxide.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 30% hydrogen peroxide solution dropwise to the cooled suspension. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
FT-IR (cm⁻¹) - Broad O-H stretch (sulfonic acid): ~3400-3200- N-H stretch (benzimidazole): ~3100-3000- Aromatic C-H stretch: ~3050- S=O asymmetric stretch: ~1250-1160- S=O symmetric stretch: ~1070-1030- C-Cl stretch: ~800-600
¹H NMR (DMSO-d₆, δ ppm) - Aromatic protons on the benzimidazole ring: ~7.0-8.0- N-H proton (benzimidazole): ~12.0-13.0 (broad)- S-OH proton (sulfonic acid): ~10.0-12.0 (broad)
¹³C NMR (DMSO-d₆, δ ppm) - Aromatic carbons: ~110-150- Carbon at C2 position (attached to sulfonic acid): ~150-160
Mass Spectrometry (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the compound.

Potential Applications and Biological Activity

Benzimidazole derivatives bearing sulfonyl or sulfonamide moieties have demonstrated a wide array of pharmacological activities.[1][3] While specific biological data for this compound is not extensively reported, its structural features suggest potential for various therapeutic applications.

  • Antimicrobial Activity: Benzimidazole-sulfonyl derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][3] The presence of the chloro and sulfonic acid groups may enhance the antimicrobial profile of the benzimidazole scaffold.

  • Anticancer Activity: Many benzimidazole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. The sulfonic acid moiety could influence the compound's interaction with biological targets relevant to cancer.

  • Anti-inflammatory Activity: The benzimidazole nucleus is a known pharmacophore in the design of anti-inflammatory agents. This compound could be investigated for its potential to modulate inflammatory pathways.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the preliminary biological screening of this compound.

Biological_Screening_Workflow A Synthesized Compound (this compound) B Purity and Structural Confirmation (NMR, MS, etc.) A->B C In vitro Assays B->C D Antimicrobial Screening (MIC/MBC determination) C->D Bacterial/Fungal Strains E Anticancer Screening (Cytotoxicity assays, e.g., MTT) C->E Cancer Cell Lines F Anti-inflammatory Screening (e.g., COX inhibition assay) C->F Enzyme Assays G Data Analysis (IC50/MIC determination) D->G E->G F->G H Lead Compound Identification G->H

Caption: General workflow for the biological evaluation of the synthesized compound.

Conclusion

The synthesis of this compound presents an opportunity to explore a novel chemical entity with potential therapeutic applications. The provided protocols offer a foundational approach for its preparation and characterization. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action, which could lead to the development of new drug candidates.

References

Application Notes and Protocols for the Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step experimental protocol for the synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid. The synthesis involves the initial formation of a 2-mercaptobenzimidazole intermediate, followed by oxidation to the target sulfonic acid. This document outlines the necessary reagents, conditions, and characterization methods.

Physicochemical and Spectral Data

While experimental data for the target compound is not extensively available in the literature, the following table summarizes the expected physicochemical and spectral properties based on known benzimidazole derivatives.[1][2][3] Researchers should expect to characterize the synthesized compound to confirm these properties.

ParameterExpected Value
Molecular Formula C₇H₅ClN₂O₃S
Molecular Weight 232.65 g/mol
Appearance Off-white to pale solid
Melting Point >300 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.
¹H NMR (DMSO-d₆) δ (ppm): 12.0-13.0 (br s, 1H, SO₃H), 7.5-7.8 (m, 3H, Ar-H). The NH proton may exchange or be broad.
¹³C NMR (DMSO-d₆) Expected peaks in the aromatic region (110-150 ppm) and a peak for the C-SO₃H carbon.
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N, C=C stretch), 1250-1150 & 1080-1010 (S=O asymmetric & symmetric stretch).[1]
Mass Spectrometry ESI-MS (m/z): [M-H]⁻ at ~231.

Experimental Protocols

This synthesis is a two-step process. First, 5-chloro-1H-benzimidazole-2-thiol is synthesized from 4-chloro-1,2-phenylenediamine and carbon disulfide.[4][5] The resulting thiol is then oxidized to this compound using potassium permanganate.[6][7]

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add 4-chloro-1,2-phenylenediamine with stirring.

  • Slowly add carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield 5-chloro-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

Materials:

  • 5-chloro-1H-benzimidazole-2-thiol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Beaker

  • Stir plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 5-chloro-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the cooled reaction mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. The disappearance of the purple color of the permanganate indicates the completion of the oxidation.

  • Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum to obtain this compound.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: Sulfonic Acid Synthesis start1 4-chloro-1,2-phenylenediamine + CS₂ + KOH reflux Reflux in Ethanol/Water start1->reflux acidify1 Acidify with Acetic Acid reflux->acidify1 filter1 Filter and Dry acidify1->filter1 product1 5-chloro-1H-benzimidazole-2-thiol filter1->product1 start2 5-chloro-1H-benzimidazole-2-thiol + NaOH (aq) product1->start2 Intermediate oxidation Add KMnO₄ solution start2->oxidation acidify2 Acidify with HCl oxidation->acidify2 filter2 Filter and Dry acidify2->filter2 product2 This compound filter2->product2

Caption: Synthetic workflow for this compound.

References

Application Notes & Protocols for the Analytical Identification of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-chloro-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and structural properties. Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in research and development settings. These application notes provide detailed protocols for the analytical identification of this compound using modern chromatographic and spectroscopic techniques. The following methods are based on established analytical procedures for structurally similar benzimidazole derivatives and provide a strong foundation for developing validated assays.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC method is proposed for its ability to separate polar analytes.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Data Presentation: HPLC Quantification
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1e.g., 8.5Value1-
Standard 2e.g., 8.5Value5-
Standard 3e.g., 8.5Value10-
Standard 4e.g., 8.5Value25-
Standard 5e.g., 8.5Value50-
Standard 6e.g., 8.5Value100-
Sample 1e.g., 8.5ValueCalculated ValueCalculated Value
Sample 2e.g., 8.5ValueCalculated ValueCalculated Value

Note: The retention time is an example and will need to be experimentally determined.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for structural confirmation.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity of this compound and identify potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • The same HPLC setup and column as described in the HPLC-UV method.

Reagents:

  • Same as HPLC-UV method.

Procedure:

  • Chromatographic Separation:

    • Use the same chromatographic conditions as the HPLC-UV method. The mobile phase may need to be optimized for MS compatibility (e.g., using formic acid instead of non-volatile buffers).[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined experimentally, though sulfonic acids are typically analyzed in negative mode).

    • Capillary Voltage: e.g., 3.5 kV

    • Source Temperature: e.g., 150 °C

    • Desolvation Temperature: e.g., 350 °C

    • Gas Flow Rates: To be optimized for the specific instrument.

    • Scan Mode: Full scan mode to determine the parent ion mass. Product ion scan (MS/MS) of the parent ion to obtain fragmentation patterns for structural confirmation. The molecular weight of this compound is 232.66 g/mol .

Data Presentation: LC-MS/MS Identification
AnalytePrecursor Ion (m/z)Product Ions (m/z)
This compound[M-H]⁻ or [M+H]⁺Fragment ions
Impurity 1m/zFragment ions
Impurity 2m/zFragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often used for benzimidazole derivatives.[3][4]

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Expected signals would correspond to the protons on the benzimidazole ring. The chemical shifts will be influenced by the chloro and sulfonic acid substituents.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence). This will show signals for all unique carbon atoms in the molecule.

Data Presentation: NMR Spectral Data

¹H NMR (e.g., 400 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Expected Values, d, dd1H, 2HAromatic CH
Expected Values1HNH

¹³C NMR (e.g., 100 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)Assignment
Expected ValuesAromatic C, C-Cl, C-SO₃H, C=N

Note: The exact chemical shifts will need to be determined experimentally.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample of 5-chloro-1H- benzimidazole-2-sulfonic acid Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV (Purity & Quantification) Preparation->HPLC LCMS LC-MS/MS (Identification & Confirmation) Preparation->LCMS NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR Quant_Data Quantitative Data (Tables) HPLC->Quant_Data Qual_Data Qualitative Data (Spectra) LCMS->Qual_Data NMR->Qual_Data Report Final Analytical Report Quant_Data->Report Qual_Data->Report

Caption: Overall analytical workflow for the identification and quantification of this compound.

HPLC_Method_Logic cluster_input Inputs cluster_process HPLC System cluster_output Outputs Sample Prepared Sample Injection Autosampler Injection Sample->Injection Standards Calibration Standards Standards->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram (Peak Area vs. Retention Time) Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration from Standards Result Concentration & Purity Chromatogram->Result from Sample Calibration->Result

References

Application Note: HPLC Analysis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-chloro-1H-benzimidazole-2-sulfonic acid is a benzimidazole derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic, ionizable compounds. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The described protocol provides a robust starting point for method development and validation.

Chromatographic Principles

The proposed method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of an acidic aqueous buffer and an organic modifier (acetonitrile). The low pH of the mobile phase is critical for analyzing the highly polar sulfonic acid group; it ensures that the analyte is in a consistent, fully ionized state and minimizes undesirable interactions with the silica support of the stationary phase, leading to improved peak shape and reproducibility. A gradient elution is employed to ensure efficient separation from potential impurities with varying polarities. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the benzimidazole chromophore.

Proposed HPLC Method

Based on the analysis of structurally similar compounds, such as 2-chlorobenzimidazole and various phenylbenzimidazole sulfonic acids, the following chromatographic conditions are recommended.[1][2]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B
2-15 min: 10% to 70% B
15-17 min: 70% to 10% B
17-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 278 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (90:10, v/v)

Data Presentation

The following table presents exemplary data that could be obtained when constructing a calibration curve for the analysis of this compound using the proposed method. This data is for illustrative purposes to demonstrate the expected performance of the method.

Table 1: Exemplary Calibration Data

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1.08.5215,230
5.08.5176,100
10.08.52151,950
25.08.53380,500
50.08.51762,100
100.08.521,525,000

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 90:10).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample powder or formulation expected to contain approximately 25 mg of this compound.

  • Transfer the weighed sample to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before starting the analysis, perform at least five replicate injections of a mid-concentration working standard (e.g., 25 µg/mL). The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples by comparing the peak area response to the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing P1 Prepare Mobile Phase A (0.1% H3PO4 in H2O) A1 System Equilibration P1->A1 P2 Prepare Mobile Phase B (Acetonitrile) P2->A1 P3 Prepare Standard Solutions A2 System Suitability Test (Replicate Injections) P3->A2 P4 Prepare Sample Solutions A4 Inject Samples P4->A4 A1->A2 A3 Inject Blank & Standards A2->A3 D1 Peak Integration & Identification A3->D1 A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Generate Report D3->D4

Caption: Workflow for HPLC analysis of this compound.

Logical_Relationships cluster_column HPLC Column Analyte 5-Chloro-1H-benzimidazole- 2-sulfonic acid Stationary Stationary Phase (C18 - Non-polar) Analyte->Stationary Retained by Mobile Mobile Phase (Polar) Analyte->Mobile Soluble in Interaction Primary Interaction: Hydrophobicity Analyte->Interaction Stationary->Interaction Result Separation & Elution Stationary->Result Mobile->Stationary Flows over Control Key Control Parameter: Mobile Phase pH Mobile->Control Mobile->Result Control->Result

Caption: Key relationships in the reversed-phase separation of the analyte.

References

Application Notes and Protocols: Antifungal Activity Assay of 5-chloro-1H-benzimidazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antifungal activity of 5-chloro-1H-benzimidazole-2-sulfonic acid derivatives. The protocols detailed below are based on established standards to ensure reproducibility and accuracy in determining the antifungal efficacy of this class of compounds.

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The inclusion of a chloro-group at the 5-position of the benzimidazole ring has been shown in various studies to influence antimicrobial activity.[3] This document outlines the key experimental protocols for evaluating the in vitro antifungal activity of this compound and its derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The primary antifungal mechanism of many benzimidazole derivatives involves the disruption of microtubule assembly in fungal cells. These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules. This interference with the cytoskeleton disrupts essential cellular processes such as nuclear division and cell morphology, ultimately leading to fungal cell death.

Some benzimidazole derivatives have also been reported to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. By targeting enzymes such as lanosterol 14α-demethylase, these compounds deplete ergosterol, leading to a compromised cell membrane and increased permeability.

Data Presentation

Due to the limited availability of specific antifungal activity data for this compound derivatives in the public domain, the following tables present representative MIC values for structurally related 5-chloro-benzimidazole and other 2-substituted benzimidazole derivatives against common fungal pathogens. This data is intended to provide a comparative baseline for expected activity.

Table 1: Representative Antifungal Activity of 5-Chloro-Benzimidazole Derivatives Against Yeast

Compound/DerivativeCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida krusei MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
5-chloro-2-(p-chlorobenzyl)benzoxazole6.25---4-128
Representative 5-chloro benzimidazole derivative-0.97-->64
Representative 5-chloro benzimidazole derivative---<0.0630.5

Note: Data is compiled from various sources and represents the activity of structurally similar compounds, not necessarily this compound itself.

Table 2: Representative Antifungal Activity of 2-Substituted Benzimidazole Derivatives Against Filamentous Fungi

Compound/DerivativeAspergillus fumigatus MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Aspergillus niger MIC (µg/mL)Trichophyton rubrum MIC (µg/mL)Reference Compound (Amphotericin B) MIC (µg/mL)
Representative 2-substituted benzimidazole--16-0.5-2
Representative 2-substituted benzimidazole---31.25-1000-

Note: Data is compiled from various sources and represents the activity of structurally similar compounds, not necessarily this compound itself.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A plausible synthetic route to this compound starts from the corresponding 2-thiol derivative, which can be oxidized to the sulfonic acid.

  • Synthesis of 5-chloro-1H-benzimidazole-2-thiol:

    • A mixture of 4-chloro-o-phenylenediamine and carbon disulfide is refluxed in an ethanolic solution of potassium hydroxide.

    • The reaction mixture is cooled, and the product is precipitated by the addition of an acid (e.g., acetic acid).

    • The resulting solid is filtered, washed with water, and dried to yield 5-chloro-1H-benzimidazole-2-thiol.

  • Oxidation to this compound:

    • The 5-chloro-1H-benzimidazole-2-thiol is suspended in an appropriate solvent (e.g., aqueous acetic acid).

    • A strong oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise while maintaining the reaction temperature.

    • The reaction is monitored for completion by techniques like Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction, purified by recrystallization, and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent. The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A for filamentous fungi.[4][5][6][7][8]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida spp., Aspergillus spp., Trichophyton spp.)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol for Yeasts (e.g., Candida spp.) - Adapted from CLSI M27-A3:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the 96-well plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Protocol for Filamentous Fungi (e.g., Aspergillus spp.) - Adapted from CLSI M38-A: [4][5][6][7][8]

  • Inoculum Preparation:

    • Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Drug Dilution and Inoculation: Follow the same procedure as for yeasts.

  • Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations

Antifungal_Mechanism_of_Action cluster_benzimidazole This compound derivative cluster_pathway1 Tubulin Polymerization Inhibition cluster_pathway2 Ergosterol Biosynthesis Inhibition Benzimidazole Benzimidazole Derivative Tubulin β-tubulin Benzimidazole->Tubulin Binds to Lanosterol Lanosterol Benzimidazole->Lanosterol Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Disruption Disruption of Mitosis & Cell Division Microtubule->Disruption Fungal_Death Fungal Cell Death Disruption->Fungal_Death Leads to Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Compromised Ergosterol->Membrane Membrane->Fungal_Death Leads to

Caption: Potential antifungal mechanisms of action for benzimidazole derivatives.

Broth_Microdilution_Workflow start Start: Fungal Isolate prep_inoculum Prepare Fungal Inoculum (Standardize to 0.5 McFarland or hemocytometer count) start->prep_inoculum inoculate Inoculate Plate with Standardized Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in 96-well plate prep_plate->inoculate incubate Incubate at 35°C (24-48h for yeasts, 48-72h for molds) inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

References

Application Notes and Protocols for In Vitro Testing of 5-chloro-1H-benzimidazole-2-sulfonic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vitro anticancer activity data for 5-chloro-1H-benzimidazole-2-sulfonic acid is not available in the public domain. The following application notes and protocols are based on the activities of structurally related benzimidazole sulfonic acid derivatives, particularly 2-phenylbenzimidazole-5-sulfonic acid (PBSA), and general methodologies for testing novel chemical compounds against cancer cell lines.[1][2] These guidelines are intended to serve as a starting point for researchers.

Application Notes

Compound Name: this compound

Background:

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[3] These compounds are structurally similar to purine nucleotides, allowing them to interact with various biological targets.[4] The introduction of a sulfonic acid group can enhance solubility and potentially modulate biological activity. Halogen substitutions, such as the chloro group at the 5-position, can also influence the compound's electronic properties and its interactions with target molecules.

While direct evidence is pending, based on related structures like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), it is hypothesized that this compound may exert anticancer effects by modulating key signaling pathways involved in cell proliferation, invasion, and angiogenesis.[1][2] A plausible mechanism of action could involve the inhibition of protein kinases, such as the p38 MAP kinase pathway, which is known to be involved in the progression of several cancers.[1][2]

Potential Applications:

  • In vitro cytotoxicity screening: Determination of the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines to assess potency and selectivity.

  • Mechanism of action studies: Elucidation of the molecular pathways affected by the compound, including cell cycle progression, apoptosis induction, and inhibition of specific signaling cascades.

  • Drug development lead: To serve as a scaffold for the synthesis of more potent and selective anticancer agents.

Data Presentation

Quantitative data from in vitro assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72hPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinede.g., 1.5 µM
HeLa Cervical CarcinomaData to be determinedData to be determinede.g., 1.2 µM
A549 Lung CarcinomaData to be determinedData to be determinede.g., 2.1 µM
SKOV-3 Ovarian CancerData to be determinedData to be determinede.g., 1.8 µM
HEK293 Normal Kidney (for selectivity)Data to be determinedData to be determinede.g., > 50 µM

Table 2: Effect of this compound on Cell Cycle Distribution in a Selected Cancer Cell Line (e.g., SKOV-3)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control e.g., 55%e.g., 25%e.g., 20%
Compound (IC50) Data to be determinedData to be determinedData to be determined
Compound (2 x IC50) Data to be determinedData to be determinedData to be determined

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control e.g., 3%e.g., 2%
Compound (IC50) Data to be determinedData to be determined
Compound (2 x IC50) Data to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, SKOV-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and positive control wells.

  • Incubation: Incubate the plates for 48 and 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48h / 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., SKOV-3)

  • 6-well plates

  • Test compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at IC50 and 2 x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G cluster_1 Cell Cycle Analysis Workflow A Seed and treat cells in 6-well plates B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Determine cell cycle phase distribution E->F

Caption: Workflow for cell cycle analysis via flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compound induces apoptosis.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Signaling Pathway

Based on the findings for the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a potential mechanism of action for this compound could involve the inhibition of the MKK3/6-p38 MAPK signaling pathway.[1][2]

G cluster_2 Hypothetical Signaling Pathway Inhibition Compound 5-chloro-1H-benzimidazole- 2-sulfonic acid MKK3_6 MKK3/6 Compound->MKK3_6 Inhibits p38 p38 MAPK MKK3_6->p38 Activates Downstream Downstream Targets (e.g., MMPs, Cdks) p38->Downstream Regulates Effects Inhibition of Invasion, Proliferation, Angiogenesis Downstream->Effects

Caption: Hypothetical inhibition of the p38 MAPK pathway.

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The compound 5-chloro-1H-benzimidazole-2-sulfonic acid combines the benzimidazole scaffold with a sulfonic acid group, suggesting a unique chemical profile for investigation. The sulfonic acid moiety is structurally related to sulfonamides, a well-known class of antibiotics that inhibit bacterial folic acid synthesis.[4]

These application notes provide a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of this compound. The methodologies described are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and comparability of results.[5][6] The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Agar Disk Diffusion assay for initial susceptibility screening, and the Time-Kill Kinetic Assay to assess bactericidal versus bacteriostatic activity.

Core Methodologies

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] It is a critical quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely used technique to determine MIC values.[7][8][9]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[10][11] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with bacteria. The agent diffuses into the agar, and if the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[12]

Time-Kill Kinetic Assay

This dynamic assay measures the rate and extent of bacterial killing over time when exposed to the antimicrobial agent.[13][14] The results help to differentiate between bactericidal activity (killing bacteria, typically defined as a ≥3-log10 or 99.9% reduction in CFU/mL) and bacteriostatic activity (inhibiting bacterial growth).[13][14] This information is crucial for predicting in vivo efficacy.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

Materials and Reagents:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water, Dimethyl Sulfoxide - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile 96-well microtiter plates[5]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and relevant QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[12]

  • Spectrophotometer or densitometer

  • Multichannel pipettes and sterile tips

  • Incubator (35 ± 2°C)[5]

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay is non-inhibitory to bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.[5]

    • Suspend the colonies in 3-5 mL of sterile saline or broth.[5]

    • Vortex thoroughly to create a uniform suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[5]

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a starting concentration that is twice the desired highest final concentration.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration.[5] Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well.[5] This brings the final volume in each well to 200 µL.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).[5]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading and Recording Results:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[5] The growth control should be turbid, and the sterility control should be clear.

Protocol 2: Agar Disk Diffusion Assay

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates[12]

  • Sterile paper disks (6 mm diameter)

  • Sterile cotton swabs[12]

  • Sterile forceps

  • All materials listed for inoculum preparation in Protocol 1.

Procedure:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.[12]

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration onto each sterile paper disk.[12]

    • Allow the disks to dry completely in a sterile environment before use.[12]

  • Inoculation of Agar Plate:

    • Prepare the bacterial inoculum standardized to a 0.5 McFarland turbidity as described previously.[12]

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.[11]

    • Place a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[4]

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters (mm).

Protocol 3: Time-Kill Kinetic Assay

Materials and Reagents:

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • All materials listed for inoculum preparation in Protocol 1.

Procedure:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[4]

    • Prepare culture tubes containing CAMHB and the test compound at various concentrations based on its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15]

    • Include a growth control tube without the compound.[13]

  • Inoculation and Sampling:

    • Inoculate each tube (except a sterility control) with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent predefined time points (e.g., 1, 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).[13]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline or PBS.[13]

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • Data Analysis:

    • Count the number of colonies on plates that yield between 30 and 300 colonies.[13]

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13][14]

Data Presentation

Quantitative data should be summarized in a structured format to facilitate analysis and comparison.

Table 1: Antibacterial Activity of this compound

Bacterial Strain ATCC Number MIC (µg/mL) Zone of Inhibition (mm) Reference Antibiotic Reference MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Vancomycin
Escherichia coli ATCC 25922 Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853 Gentamicin

| Enterococcus faecalis | ATCC 29212 | | | Ampicillin | |

**Table 2: Time-Kill Assay Results for [Bacterial Strain] **

Time (hours) Log10 CFU/mL (Growth Control) Log10 CFU/mL (1x MIC) Log10 CFU/mL (2x MIC) Log10 CFU/mL (4x MIC)
0
2
4
8

| 24 | | | | |

Visualizations

References

Application Notes and Protocols: 5-Chloro-1H-benzimidazole-2-sulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 5-chloro-1H-benzimidazole-2-sulfonic acid as a versatile building block in organic synthesis. The protocols detailed herein offer step-by-step guidance for its preparation and subsequent derivatization, enabling the generation of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

The benzimidazole scaffold is a privileged structural motif in numerous biologically active compounds, owing to its ability to mimic endogenous purine bases and interact with various biological targets. The introduction of a chloro substituent at the 5-position and a sulfonic acid group at the 2-position of the benzimidazole ring system imparts unique chemical properties, rendering this compound a valuable intermediate for the synthesis of novel therapeutic agents. The sulfonic acid moiety at the 2-position can serve as a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups.

Data Presentation

Table 1: In Vitro Biological Activity of 5-Chlorobenzimidazole Derivatives
Compound ClassTargetSpecific Compound ExampleIC₅₀ (µM)Reference
AntiviralHuman Cytomegalovirus (HCMV)2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole2.9[1]
AntiviralHuman Cytomegalovirus (HCMV)2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole~0.7[1]
Kinase InhibitorBRAF (Wild-Type)1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (10h)1.72[2]
Kinase InhibitorBRAF (V600E Mutant)1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative (10h)2.76[2]
Kinase InhibitorCasein Kinase 1 Delta (CK1δ)5,6-Dichloro-2-((1H-pyrazol-3-yl)acetamido)benzimidazole0.98[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the title compound starting from 4-chloro-o-phenylenediamine.

Step 1: Synthesis of 5-Chloro-1H-benzimidazole-2-thiol

This procedure is adapted from general methods for the synthesis of 2-mercaptobenzimidazoles.

  • Materials:

    • 4-Chloro-o-phenylenediamine

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in ethanol.

    • To the stirred solution, add 4-chloro-o-phenylenediamine (1 equivalent).

    • Slowly add carbon disulfide (1.5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-chloro-1H-benzimidazole-2-thiol.

Step 2: Oxidation of 5-Chloro-1H-benzimidazole-2-thiol to this compound

This procedure is based on general methods for the oxidation of thiols to sulfonic acids.[4][5][6]

  • Materials:

    • 5-Chloro-1H-benzimidazole-2-thiol

    • Hydrogen peroxide (H₂O₂, 30% solution)

    • Glacial acetic acid

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane

  • Procedure:

    • Suspend 5-chloro-1H-benzimidazole-2-thiol (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Slowly add hydrogen peroxide (3-4 equivalents) to the suspension at room temperature with stirring. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide.

    • If a precipitate forms, filter the solid, wash with cold water, and dry. If the product is in solution, extract with a suitable organic solvent such as dichloromethane.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Use of this compound as a Building Block: Synthesis of 2-Amino-5-chlorobenzimidazoles

This protocol describes the nucleophilic displacement of the sulfonic acid group to introduce an amino functionality.

  • Materials:

    • This compound

    • Ammonia solution (or a primary/secondary amine)

    • Sealed reaction vessel

  • Procedure:

    • Place this compound (1 equivalent) and an excess of the desired amine (e.g., concentrated ammonia solution) in a sealed reaction vessel.

    • Heat the mixture to 120-140 °C for 4-8 hours. The pressure inside the vessel will increase.

    • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

    • Carefully open the vessel in a well-ventilated fume hood.

    • If a precipitate has formed, filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the 2-amino-5-chlorobenzimidazole derivative.

    • If the product is in solution, neutralize the reaction mixture and extract with an appropriate organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application as a Building Block start 4-Chloro-o-phenylenediamine step1 Step 1: Thiol Synthesis (CS₂, KOH, Ethanol, Reflux) start->step1 intermediate 5-Chloro-1H-benzimidazole-2-thiol step1->intermediate step2 Step 2: Oxidation (H₂O₂, Acetic Acid) intermediate->step2 product This compound step2->product building_block This compound step3 Nucleophilic Substitution (e.g., Amines, Thiols) building_block->step3 derivatives 2-Substituted-5-chlorobenzimidazoles step3->derivatives

Caption: General workflow for the synthesis and application of this compound.

signaling_pathway cluster_pathway BRAF Kinase Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 5-Chlorobenzimidazole Derivative Inhibitor->BRAF

Caption: Inhibition of the BRAF signaling pathway by a 5-chlorobenzimidazole derivative.[2]

References

Application Notes and Protocols for High-Throughput Screening of 5-chloro-1H-benzimidazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][1][4][5] A key mechanism of action for many biologically active benzimidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

This document provides a comprehensive guide to the high-throughput screening (HTS) of a specific library of 5-chloro-1H-benzimidazole-2-sulfonic acid derivatives to identify potent and selective kinase inhibitors. The protocols outlined below are designed for efficiency and automation, enabling the rapid screening of large compound libraries.[7][8][9]

Target Profile: Epidermal Growth Factor Receptor (EGFR)

For the context of these application notes, the target kinase is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in the development and progression of various cancers. Therefore, identifying novel inhibitors of EGFR is a critical goal in oncology drug discovery.

High-Throughput Screening Workflow

The high-throughput screening process is a multi-step workflow designed to efficiently identify promising "hit" compounds from a large library.[7][9] This workflow typically involves a primary screen to identify all active compounds, followed by secondary screens to confirm their activity and determine their potency and selectivity.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation Compound_Library Compound Library (this compound derivatives) Primary_Assay Primary HTS Assay (Single Concentration) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Progression of 'Hits' Selectivity_Assay Kinase Selectivity Profiling Dose_Response->Selectivity_Assay Confirmation Lead_Candidates Validated Lead Candidates Selectivity_Assay->Lead_Candidates Prioritization

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Data Presentation: Summary of Screening Results

The following tables represent hypothetical data from a high-throughput screening campaign of this compound derivatives against EGFR.

Table 1: Primary HTS Assay Results (Single Concentration @ 10 µM)

Compound ID% Inhibition of EGFRHit (Yes/No)
CBZS-00185.2Yes
CBZS-00212.5No
CBZS-00392.1Yes
CBZS-00455.8Yes
CBZS-0055.7No
.........
CBZS-100078.4Yes

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM) for EGFR
CBZS-0010.15
CBZS-0030.08
CBZS-0041.2
CBZS-10000.5

Table 3: Kinase Selectivity Profile of Lead Compounds

Compound IDEGFR IC50 (µM)VEGFR2 IC50 (µM)FGFR1 IC50 (µM)Selectivity (VEGFR2/EGFR)Selectivity (FGFR1/EGFR)
CBZS-0010.1515.2> 50101.3> 333
CBZS-0030.088.125.6101.25320

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using an ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well format to detect the activity of EGFR by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative library (10 mM in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, solid-bottom assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound (10 mM stock in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known EGFR inhibitor (positive control, e.g., Gefitinib).

  • Enzyme and Substrate Addition: Prepare a 2X kinase/substrate solution in Assay Buffer containing the appropriate concentrations of EGFR and Poly(Glu,Tyr) substrate. Dispense 5 µL of this solution into each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response (IC50) Determination

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

Materials:

  • Same materials as Protocol 1.

  • Selected "hit" compounds from the primary screen.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the hit compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Compound Plating: Dispense 50 nL of each compound dilution into the wells of a 384-well plate.

  • Assay Performance: Follow steps 2-7 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target for benzimidazole-based kinase inhibitors.

EGFR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Simplified EGFR Signaling Pathway.

Conclusion

The methodologies and protocols detailed in this document provide a robust framework for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. The successful implementation of this workflow can significantly accelerate the early stages of drug discovery and lead to the identification of promising lead candidates for the development of new therapeutics. Automation is a key component of HTS, minimizing human error and maximizing efficiency.[8][10] The ultimate goal of HTS is to narrow down a large library of compounds to a manageable number of high-quality hits for further development.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and effective two-step synthesis is the preferred method. The first step involves the cyclization of 4-chloro-1,2-phenylenediamine with carbon disulfide to form the intermediate, 5-chloro-1H-benzimidazole-2-thiol. The subsequent step is the oxidation of this thiol to the final product, this compound.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Carbon disulfide is highly flammable and toxic; it should be handled in a well-ventilated fume hood. The oxidation step can be exothermic, so careful temperature control is crucial. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. Due to the sulfonic acid group, the product's solubility is pH-dependent. Acidification of an aqueous solution of the sodium salt of the product can induce precipitation of the purified sulfonic acid.[1] Washing the precipitate with cold water helps remove any remaining soluble impurities.

Q4: What is the role of the chloro-substituent at the 5-position?

A4: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the reactivity of the benzimidazole ring. It may affect the nucleophilicity of the diamine during the initial cyclization and can also impact the stability and solubility of the final sulfonic acid product.[2][3]

Experimental Protocols

A viable synthetic pathway for this compound is a two-step process. First, the synthesis of the thiol intermediate, followed by its oxidation.

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

This procedure is adapted from established methods for the synthesis of 2-mercaptobenzimidazoles.[4][5][6][7]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add 4-chloro-1,2-phenylenediamine.

  • Slowly add carbon disulfide to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, which is the potassium salt of the product.

  • Dissolve the precipitate in water and acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the 5-chloro-1H-benzimidazole-2-thiol.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Oxidation of 5-chloro-1H-benzimidazole-2-thiol to this compound

This protocol is based on the oxidation of 2-mercaptobenzimidazoles to their corresponding sulfonic acids.[8]

Materials:

  • 5-chloro-1H-benzimidazole-2-thiol

  • Hydrogen peroxide (H₂O₂) or Sodium Percarbonate

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 5-chloro-1H-benzimidazole-2-thiol in an aqueous solution of potassium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide (30% solution) or a solution of sodium percarbonate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Carefully acidify the filtrate with hydrochloric acid to a low pH (around 1-2) to precipitate the this compound.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry thoroughly.

Troubleshooting Guides

Issue 1: Low or No Yield of 5-chloro-1H-benzimidazole-2-thiol (Step 1)
Possible Cause Troubleshooting Action
Incomplete reaction Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction by TLC until the starting diamine is consumed. The presence of the electron-withdrawing chloro group might slow down the reaction.[2]
Impure 4-chloro-1,2-phenylenediamine Use a high-purity starting material. Impurities can interfere with the cyclization reaction.[9]
Incorrect stoichiometry of reagents Carefully measure the molar ratios of the diamine, carbon disulfide, and potassium hydroxide as specified in the protocol.
Loss of product during workup Ensure the pH is carefully adjusted during precipitation. The product is a weak acid and will be soluble in basic solutions.
Issue 2: Incomplete Oxidation or Formation of Side Products (Step 2)
Possible Cause Troubleshooting Action
Insufficient oxidizing agent Ensure a sufficient molar excess of hydrogen peroxide or sodium percarbonate is used. The oxidation of a thiol to a sulfonic acid is a multi-step process requiring an adequate amount of oxidant.[10][11]
Reaction temperature too high Maintain a low temperature (0-10 °C) during the addition of the oxidizing agent to prevent over-oxidation or decomposition of the product.[12]
Formation of disulfides Incomplete oxidation can lead to the formation of the corresponding disulfide. Increasing the amount of oxidant and reaction time may help drive the reaction to completion.[10]
Degradation of the benzimidazole ring Harsh oxidation conditions can potentially lead to the degradation of the benzimidazole ring. Use the recommended temperature and controlled addition of the oxidant.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Action
Product remains in solution The sulfonic acid product is water-soluble, especially at higher pH. Ensure the solution is sufficiently acidified to a pH of 1-2 to ensure complete precipitation.[1]
Contamination with starting thiol If the oxidation was incomplete, the final product will be contaminated with the starting thiol. This can be addressed by ensuring complete oxidation or by using a purification method that separates compounds based on acidity, such as selective extraction at different pH values.
Product is an oil or difficult to crystallize Try different recrystallization solvents or solvent mixtures. The presence of impurities can sometimes inhibit crystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Benzimidazole Derivatives

ParameterStep 1: Thiol SynthesisStep 2: Sulfonic Acid Synthesis
Key Reactants 4-chloro-1,2-phenylenediamine, CS₂5-chloro-1H-benzimidazole-2-thiol, H₂O₂
Solvent Ethanol/WaterWater
Base/Catalyst Potassium HydroxidePotassium Hydroxide
Temperature Reflux0-10 °C (addition), then RT
Typical Yield 70-90%60-80%

Visualizations

Synthesis_Pathway cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidation A 4-chloro-1,2-phenylenediamine C 5-chloro-1H-benzimidazole-2-thiol A->C  KOH, EtOH/H₂O, Reflux B Carbon Disulfide (CS₂) B->C  KOH, EtOH/H₂O, Reflux E This compound C->E  KOH, H₂O, 0-10°C D Hydrogen Peroxide (H₂O₂) D->E  KOH, H₂O, 0-10°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis step1 Step 1: Thiol Synthesis start->step1 check1 Yield > 70%? step1->check1 step2 Step 2: Oxidation check1->step2 Yes issue1 Low Yield in Step 1 check1->issue1 No check2 Pure Product? step2->check2 end Successful Synthesis check2->end Yes issue2 Impure Product in Step 2 check2->issue2 No solution1a Increase reflux time issue1->solution1a solution1b Check starting material purity issue1->solution1b solution1c Verify stoichiometry issue1->solution1c solution1a->step1 solution1b->step1 solution1c->step1 solution2a Optimize oxidant amount issue2->solution2a solution2b Control temperature strictly issue2->solution2b solution2c Adjust pH for precipitation issue2->solution2c solution2a->step2 solution2b->step2 solution2c->step2

Caption: Troubleshooting workflow for the synthesis reaction.

References

Technical Support Center: Crystallization of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 5-chloro-1H-benzimidazole-2-sulfonic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

Q1: My compound fails to crystallize and remains in solution, even after cooling.

A1: This issue, often referred to as "oiling out" or failure to precipitate, typically indicates that the compound is too soluble in the chosen solvent.[1]

  • Solution 1: Solvent Selection. Re-evaluate your solvent choice. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Consult the solvent screening data below. A mixed solvent system may also be effective.

  • Solution 2: Increase Concentration. If you are confident in your solvent choice, your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of the compound.

  • Solution 3: Seeding. Introduce a seed crystal of this compound to the supersaturated solution to induce crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.

  • Solution 4: Reduce Temperature. Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to decrease solubility.

Q2: The crystallized product is discolored (e.g., yellow or brown).

A2: Discoloration often points to the presence of impurities. These may be carried over from the synthesis or result from degradation.

  • Solution 1: Activated Carbon Treatment. Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution, as excessive amounts can also adsorb your product.

  • Solution 2: Recrystallization. A second recrystallization step is often effective in removing residual impurities and improving the color and purity of the final product.

  • Solution 3: pH Adjustment. The solubility of benzimidazole derivatives can be pH-dependent. Adjusting the pH of the solution may help to selectively precipitate the desired compound, leaving impurities in the mother liquor. For sulfonic acids, crystallization is often favored in acidic media.[2]

Q3: The compound "oils out," forming a liquid layer instead of solid crystals.

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, low-melting eutectic mixture with the solvent.

  • Solution 1: Lower the Crystallization Temperature. By allowing the solution to cool more slowly and to a lower final temperature, you can sometimes bypass the temperature at which oiling out occurs.

  • Solution 2: Change the Solvent. A different solvent or solvent mixture may prevent oiling out. A solvent in which the compound is less soluble at elevated temperatures might be a better choice.

  • Solution 3: Increase Solvent Volume. Adding more of the hot solvent to further dilute the solution before cooling can sometimes prevent the formation of an oil.

Q4: The crystal yield is very low.

A4: Low recovery can be due to several factors, including the compound's partial solubility in the cold solvent or premature crystallization.

  • Solution 1: Optimize Solvent Volume. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to a greater amount of the compound remaining in the mother liquor upon cooling.

  • Solution 2: Cooling Rate. A slower cooling rate generally promotes the formation of larger, purer crystals and can improve the overall yield by allowing for more complete precipitation.

  • Solution 3: pH Adjustment. As the solubility of this compound is influenced by pH, adjusting the pH of the crystallization medium can significantly impact the yield. An acidic pH is generally recommended for sulfonic acids.[2]

  • Solution 4: Second Crop of Crystals. After filtering the initial crystals, the filtrate can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the crystallization of this compound?

A: Based on the crystallization of structurally similar compounds like 2-phenyl benzimidazole-5-sulfonic acid, an aqueous medium is a promising starting point.[1] The sulfonic acid group imparts significant polarity, suggesting that polar solvents like water, ethanol, or methanol, or mixtures thereof, are likely to be effective. A systematic solvent screening is always recommended to find the optimal conditions for your specific sample.

Q: How does pH affect the crystallization process?

A: The solubility of benzimidazole derivatives and sulfonic acids is often pH-dependent. This compound is an amphoteric molecule, possessing both acidic (sulfonic acid) and basic (benzimidazole ring) functionalities. At very low pH, the benzimidazole ring will be protonated, potentially increasing solubility. At high pH, the sulfonic acid group will be deprotonated, also increasing solubility. The isoelectric point, where the molecule has a net neutral charge, is often the point of minimum solubility and therefore optimal for crystallization. For a similar compound, 2-phenylbenzimidazole-5-sulfonic acid, degradation was observed to be accelerated in both highly acidic (pH 4) and alkaline (pH 12) conditions.[2]

Q: What are the potential impurities I should be aware of?

A: Potential impurities can arise from the starting materials or side reactions during the synthesis of this compound. Common synthetic routes for benzimidazoles involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][4] Therefore, unreacted starting materials such as 4-chloro-1,2-phenylenediamine and any reagents used for the introduction of the sulfonic acid group could be present. Additionally, isomers or over-sulfonated products might form depending on the synthetic conditions.

Q: How can I assess the purity of my crystallized product?

A: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of benzimidazole derivatives and for identifying and quantifying impurities.[5][6][7][8] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the structure and identify any unknown impurities.

Data Presentation

Table 1: Hypothetical Solvent Screening Data for Crystallization of this compound

Solvent/Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Crystal Quality
Water0.12.5Good, needles
Methanol1.515.0Poor, small needles
Ethanol0.810.0Moderate, plates
Acetone0.55.0Good, prisms
Water:Ethanol (1:1)0.37.0Excellent, well-formed prisms
Dichloromethane<0.10.2Unsuitable
Toluene<0.10.1Unsuitable

Note: This data is hypothetical and intended for illustrative purposes. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Crystallization from an Aqueous System

This protocol is based on a method developed for the structurally similar 2-phenyl benzimidazole-5-sulfonic acid and is a good starting point for optimization.[1]

  • Dissolution: Suspend the crude this compound in deionized water (approximately 10 mL of water for every 1 gram of crude product).

  • Salt Formation: While stirring, slowly add a sufficient amount of a base (e.g., 1M NaOH solution) dropwise until the solid completely dissolves, forming the sodium salt of the sulfonic acid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir the hot solution for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot filtration to remove them.

  • Re-acidification and Crystallization: While stirring the warm filtrate, slowly add an acid (e.g., 1M HCl) dropwise until the solution becomes turbid, indicating the precipitation of the free sulfonic acid. Continue adding the acid until the pH is acidic (e.g., pH 2-3), ensuring complete precipitation.

  • Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution & Salt Formation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Suspend in Water start->dissolve add_base Add Base to Dissolve dissolve->add_base charcoal Add Activated Carbon (Optional) add_base->charcoal hot_filtration Hot Filtration add_base->hot_filtration If no charcoal charcoal->hot_filtration reacidify Re-acidify to Precipitate hot_filtration->reacidify cool Slow Cooling & Ice Bath reacidify->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_crystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield discolored Discolored Crystals start->discolored sol_no_crystals Change Solvent Increase Concentration Seeding Lower Temperature no_crystals->sol_no_crystals sol_oiling_out Lower Crystallization Temp Change Solvent Increase Solvent Volume oiling_out->sol_oiling_out sol_low_yield Optimize Solvent Volume Slower Cooling pH Adjustment Collect Second Crop low_yield->sol_low_yield sol_discolored Activated Carbon Recrystallize pH Adjustment discolored->sol_discolored

References

Technical Support Center: Purification of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-chloro-1H-benzimidazole-2-sulfonic acid from its common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the oxidation of 5-chloro-2-mercaptobenzimidazole.

Issue 1: The isolated product is a mixture of the desired sulfonic acid, the disulfide byproduct, and unreacted starting material.

  • Question: How can I effectively separate this compound from the disulfide and unreacted thiol byproducts?

  • Answer: A multi-step purification approach is recommended due to the differing polarities and acidic/basic properties of the components.

    • Initial Separation by pH Adjustment:

      • The sulfonic acid is significantly more acidic than the thiol starting material. Dissolving the crude mixture in an aqueous sodium bicarbonate solution will selectively deprotonate and dissolve the sulfonic acid, leaving the less acidic thiol and the neutral disulfide as solids.

      • Filter the suspension to separate the dissolved sodium salt of the sulfonic acid from the solid impurities.

      • Acidification of the filtrate with an acid like hydrochloric acid will then precipitate the purified this compound.

    • Recrystallization:

      • Recrystallization from water or a mixed solvent system like ethanol/water can further purify the sulfonic acid. The disulfide byproduct is generally less soluble in aqueous media and can often be removed by hot filtration.

    • Column Chromatography:

      • If significant amounts of impurities remain, column chromatography can be employed. Due to the high polarity of the sulfonic acid, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel chromatography.

Issue 2: The final product has a persistent color (e.g., yellow or brown).

  • Question: My purified this compound is still colored. How can I decolorize it?

  • Answer: Colored impurities often arise from minor, highly conjugated byproducts or oxidation of phenolic impurities.

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution of your product. After stirring for 5-10 minutes, remove the carbon by hot filtration through a pad of celite. Be aware that activated carbon can adsorb some of your product, so use it sparingly.

    • Potassium Permanganate Treatment: For persistent color, a dilute solution of potassium permanganate can be added to a boiling aqueous solution of the crude product until a faint pink color persists. The excess permanganate and the manganese dioxide formed are then reduced and dissolved by the addition of a reducing agent like sodium bisulfite. The product can then be recovered by cooling and filtration.

Issue 3: Low yield after purification.

  • Question: I am losing a significant amount of product during the purification steps. What are the common causes and how can I improve my yield?

  • Answer: Low recovery can be due to several factors:

    • Incomplete Precipitation: Ensure the pH is sufficiently low during the precipitation of the sulfonic acid from its salt solution. Check the pH of the mother liquor to ensure all the product has precipitated.

    • Solubility in Recrystallization Solvent: If the product is too soluble in the chosen recrystallization solvent, you will have significant losses in the mother liquor. To mitigate this, you can try a different solvent system or cool the recrystallization mixture to a lower temperature (e.g., in an ice bath) before filtration.

    • Adsorption on Activated Carbon: As mentioned, excessive use of activated carbon can lead to product loss.

    • Multiple Transfers: Minimize the number of transfers of the solid product between vessels to reduce mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 5-chloro-2-mercaptobenzimidazole?

A1: The most common impurities are:

  • Unreacted 5-chloro-2-mercaptobenzimidazole: The starting material.

  • Bis(5-chloro-1H-benzimidazol-2-yl)disulfide: The product of partial oxidation.

  • Inorganic salts: From the oxidizing agent and any bases or acids used during workup.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a useful technique. A reversed-phase TLC plate (C18) with a mobile phase of water and an organic modifier like methanol or acetonitrile, often with a small amount of acid (e.g., acetic acid or formic acid), can effectively separate the highly polar sulfonic acid from the less polar thiol and disulfide. The spots can be visualized under UV light.

Q3: What is the best solvent for recrystallizing this compound?

A3: Due to its polar and zwitterionic character, water is often a good starting point for recrystallization. If the compound is too soluble in hot water, a mixed solvent system such as ethanol/water or dioxane/water can be effective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities have either very low or very high solubility at all temperatures.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: While possible, it is often challenging for highly polar compounds like sulfonic acids. The compound may streak or not elute from the column. If you must use normal-phase silica, a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of acetic or formic acid, will be necessary. Deactivating the silica gel with triethylamine may also be helpful. However, reversed-phase chromatography is generally the preferred method.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction and Recrystallization

This protocol assumes the crude product is a mixture of the target sulfonic acid, the disulfide byproduct, and unreacted 5-chloro-2-mercaptobenzimidazole.

  • Dissolution of the Sulfonic Acid Salt:

    • Suspend the crude solid in a 5% aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the expected amount of the sulfonic acid.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Removal of Insoluble Impurities:

    • Filter the suspension through a Buchner funnel to remove the insoluble disulfide and unreacted thiol.

    • Wash the filter cake with a small amount of cold water.

  • Precipitation of the Sulfonic Acid:

    • Transfer the filtrate to a clean beaker and cool it in an ice bath.

    • Slowly add 1 M hydrochloric acid with stirring until the pH of the solution is approximately 1-2.

    • A white precipitate of this compound should form.

  • Isolation of the Crude Purified Product:

    • Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to aid in drying.

    • Dry the solid under vacuum.

  • Recrystallization:

    • Place the dried solid in a flask and add a minimal amount of hot water to dissolve it completely. If the solubility is too high, a mixture of ethanol and water can be used.

    • If the solution is colored, add a small amount of activated carbon, stir for 5 minutes at the boiling point, and perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodProsConsBest For Removing
Acid-Base Extraction - Highly selective for acidic compounds- Removes neutral and basic impurities effectively- Scalable- Requires handling of acidic and basic solutions- May not remove acidic impurities- Disulfide byproduct- Unreacted thiol
Recrystallization - Can provide high purity product- Good for removing small amounts of impurities with different solubilities- Can have lower yields due to product solubility- Finding a suitable solvent can be challenging- Disulfide byproduct (if less soluble)- Colored impurities (with charcoal)
Column Chromatography - Can separate compounds with very similar properties- High resolution- Can be time-consuming and require large solvent volumes- Product may be difficult to elute from normal-phase silica- All major organic impurities

Table 2: Typical Solvent Systems for Chromatography and TLC

TechniqueStationary PhaseTypical Mobile Phase
TLC Analysis Reversed-Phase (C18)Water/Methanol (e.g., 70:30) + 0.1% Formic Acid
Column Chromatography Reversed-Phase (C18)Gradient of Water to Acetonitrile, both with 0.1% Formic Acid
Column Chromatography Normal-Phase (Silica Gel)Dichloromethane/Methanol/Acetic Acid (e.g., 85:10:5)

Visualizations

PurificationWorkflow crude Crude Product (Sulfonic Acid, Disulfide, Thiol) dissolve Dissolve in aq. NaHCO3 crude->dissolve filter1 Filter dissolve->filter1 filtrate Filtrate (Sodium Sulfonate) filter1->filtrate liquid solid1 Solid (Disulfide, Thiol) filter1->solid1 solid acidify Acidify with HCl filtrate->acidify filter2 Filter acidify->filter2 product1 Crude Sulfonic Acid filter2->product1 recrystallize Recrystallize (e.g., from Water/Ethanol) product1->recrystallize charcoal Optional: Activated Carbon for decolorization recrystallize->charcoal filter3 Filter recrystallize->filter3 charcoal->filter3 pure_product Pure this compound filter3->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree start Problem with Purified Product low_yield Low Yield start->low_yield impure_product Product is Impure start->impure_product colored_product Product is Colored start->colored_product check_ph Check pH of mother liquor after precipitation low_yield->check_ph Is precipitation incomplete? change_solvent Change recrystallization solvent or use less low_yield->change_solvent Is product too soluble? minimize_transfers Minimize mechanical transfers low_yield->minimize_transfers Are there significant handling losses? check_impurities Identify impurities (e.g., by TLC) impure_product->check_impurities charcoal Use activated carbon during recrystallization colored_product->charcoal Slight coloration? permanganate Use potassium permanganate treatment colored_product->permanganate Persistent color? acid_base Perform acid-base extraction check_impurities->acid_base Thiol/disulfide present? chromatography Run column chromatography check_impurities->chromatography Multiple impurities present?

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid. It aims to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable method is the oxidation of a 5-chloro-1H-benzimidazole-2-thiol precursor. This route is often preferred over direct sulfonation of 5-chlorobenzimidazole due to better control of regioselectivity, thereby avoiding the formation of unwanted isomers. The thiol precursor is typically synthesized by reacting 4-chloro-o-phenylenediamine with carbon disulfide.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound via oxidation of the corresponding thiol?

A2: The main side reactions of concern include the incomplete oxidation to the sulfinic acid intermediate, the formation of a disulfide dimer, and over-oxidation which could potentially lead to the sulfonyl chloride under certain conditions. Furthermore, harsh reaction conditions might cause degradation of the benzimidazole ring.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase should be determined to distinguish between the starting thiol, the sulfonic acid product, and any potential side products. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound can often be achieved by recrystallization from a suitable solvent system. Given the acidic nature of the product, adjusting the pH of the solution can facilitate its precipitation. A common procedure involves dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified sulfonic acid. Washing the precipitate with cold water helps remove any remaining water-soluble impurities.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue 1: Low or No Conversion of the Starting Thiol
Potential Cause Troubleshooting/Optimization
Inactive or Insufficient Oxidizing Agent Ensure the oxidizing agent (e.g., hydrogen peroxide) is fresh and has the correct concentration. Increase the molar equivalents of the oxidizing agent incrementally, while monitoring for side product formation.
Low Reaction Temperature Gradually increase the reaction temperature. Some oxidations require gentle heating to proceed at a reasonable rate. Monitor the reaction closely by TLC to avoid decomposition.
Poor Solubility of Reactants Ensure that the starting thiol is adequately dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents or solvent mixtures.
Issue 2: Formation of a Significant Amount of Disulfide Byproduct
Potential Cause Troubleshooting/Optimization
Mild Oxidizing Conditions The formation of the disulfide is often favored under milder oxidizing conditions.[1][2] Increase the strength or concentration of the oxidizing agent.
Incorrect pH of the Reaction Mixture The rate of disulfide formation can be pH-dependent.[1] Adjusting the pH of the reaction mixture may help to minimize this side reaction.
Presence of Metal Ion Contaminants Trace metal ions can catalyze the oxidation of thiols to disulfides.[3] Using high-purity reagents and solvents, and potentially adding a chelating agent like EDTA, can mitigate this issue.
Issue 3: Evidence of Over-oxidation or Product Degradation
Potential Cause Troubleshooting/Optimization
Excessively Harsh Reaction Conditions Reduce the reaction temperature and/or shorten the reaction time. Use a milder oxidizing agent if possible.
High Concentration of Oxidizing Agent Add the oxidizing agent dropwise to the reaction mixture to maintain a controlled concentration and prevent localized "hot spots" of high reactivity.
Incorrect Work-up Procedure Ensure that any excess oxidizing agent is quenched during the work-up procedure to prevent further reaction with the desired product. A solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used for this purpose.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol (Precursor)

This protocol is a general procedure based on the reaction of o-phenylenediamines with carbon disulfide.

Materials:

  • 4-chloro-o-phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for work-up)

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 4-chloro-o-phenylenediamine to the ethanolic KOH solution and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the 5-chloro-1H-benzimidazole-2-thiol.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

Protocol 2: Oxidation of 5-chloro-1H-benzimidazole-2-thiol to this compound

This protocol is a general procedure for the oxidation of 2-mercaptobenzimidazoles.[4][5]

Materials:

  • 5-chloro-1H-benzimidazole-2-thiol

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Water

Procedure:

  • Suspend 5-chloro-1H-benzimidazole-2-thiol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add hydrogen peroxide (30% solution) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_purification Purification 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Reaction_with_CS2_KOH Reaction_with_CS2_KOH 4-chloro-o-phenylenediamine->Reaction_with_CS2_KOH CS2, KOH, EtOH 5-chloro-1H-benzimidazole-2-thiol 5-chloro-1H-benzimidazole-2-thiol Reaction_with_CS2_KOH->5-chloro-1H-benzimidazole-2-thiol Acidic Work-up Oxidation_Reaction Oxidation_Reaction 5-chloro-1H-benzimidazole-2-thiol->Oxidation_Reaction H2O2, Acetic Acid 5-chloro-1H-benzimidazole-2-sulfonic_acid 5-chloro-1H-benzimidazole-2-sulfonic_acid Oxidation_Reaction->5-chloro-1H-benzimidazole-2-sulfonic_acid Precipitation Recrystallization Recrystallization 5-chloro-1H-benzimidazole-2-sulfonic_acid->Recrystallization Suitable Solvent Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Sulfenic_Acid_Intermediate Sulfenic_Acid_Intermediate 5-chloro-1H-benzimidazole-2-sulfonic_acid 5-chloro-1H-benzimidazole-2-sulfonic_acid Sulfenic_Acid_Intermediate->5-chloro-1H-benzimidazole-2-sulfonic_acid [O] Over-oxidation_Product e.g., Sulfonyl Chloride 5-chloro-1H-benzimidazole-2-sulfonic_acid->Over-oxidation_Product Harsh [O] 5-chloro-1H-benzimidazole-2-thiol 5-chloro-1H-benzimidazole-2-thiol 5-chloro-1H-benzimidazole-2-thiol->Sulfenic_Acid_Intermediate [O] Disulfide_Byproduct Disulfide_Byproduct 5-chloro-1H-benzimidazole-2-thiol->Disulfide_Byproduct Mild [O]

Caption: Main reaction and potential side reaction pathways during oxidation.

Troubleshooting_Logic start Low Yield or Impure Product check_conversion Check TLC/HPLC for Starting Material start->check_conversion sm_present Starting Material Present check_conversion->sm_present increase_oxidant Increase Oxidant Equivalents sm_present->increase_oxidant Yes check_side_products Analyze Side Products (TLC/HPLC) sm_present->check_side_products No increase_temp Increase Temperature increase_oxidant->increase_temp disulfide Disulfide Detected? check_side_products->disulfide stronger_oxidant Use Stronger Oxidant / Adjust pH disulfide->stronger_oxidant Yes degradation Degradation Products Detected? disulfide->degradation No milder_conditions Use Milder Conditions (Temp, Time) degradation->milder_conditions Yes purify Optimize Purification degradation->purify No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming solubility issues of 5-chloro-1H-benzimidazole-2-sulfonic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-chloro-1H-benzimidazole-2-sulfonic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a benzimidazole derivative. The benzimidazole core is largely hydrophobic, which can lead to low aqueous solubility. However, the presence of the sulfonic acid group is expected to increase its water solubility, particularly at neutral to alkaline pH where the sulfonic acid is deprotonated and forms a sulfonate salt. The chloro- a substituent on the benzimidazole ring is also hydrophobic and may slightly decrease aqueous solubility compared to an unsubstituted benzimidazole sulfonic acid.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

This is a common issue known as "compound crashing out." It occurs when the concentration of the compound in the final assay buffer exceeds its solubility limit. While this compound may be soluble in a high-concentration DMSO stock, the rapid dilution into an aqueous environment can cause it to precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a common and effective solvent for many benzimidazole derivatives, capable of dissolving them at high concentrations (e.g., 10-30 mM).[1] It is crucial to ensure the compound is fully dissolved in DMSO before further dilutions.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:

  • pH Adjustment: The solubility of benzimidazoles is often pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring.[1] Experimenting with a range of buffer pH values is recommended. For a sulfonic acid, a more alkaline pH will ensure the sulfonic acid group is in its salt form, which is generally more water-soluble.

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) into your final assay buffer can increase the solubility of your compound.[1]

  • Salt Formation: While the compound itself is a sulfonic acid, ensuring it is fully converted to a salt by using a basic buffer can significantly improve solubility.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Assay Buffer

This guide provides a systematic approach to resolving solubility issues with this compound.

Step 1: Verify Stock Solution Integrity

Before troubleshooting the assay conditions, ensure your DMSO stock solution is not the source of the problem.

  • Problem: The compound may have precipitated out of the DMSO stock solution during storage, especially if stored at low temperatures.

  • Solution: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate.[1] Visually inspect the solution for any undissolved particles before use.

Step 2: Optimize Assay Buffer Conditions

If the stock solution is clear, the issue likely lies in the final assay buffer. The following experimental workflow can help identify optimal buffer conditions.

experimental_workflow cluster_prep Preparation cluster_optimization Solubility Optimization cluster_testing Kinetic Solubility Assay cluster_analysis Analysis A Prepare 10 mM stock of this compound in 100% DMSO B Prepare a series of aqueous buffers at different pH values (e.g., 6.0, 7.4, 8.5) A->B Dilute into C Prepare buffers with varying concentrations of a co-solvent (e.g., 1-5% ethanol or PEG 400) A->C Dilute into D Combine pH and co-solvent variables to test synergy B->D C->D E Add DMSO stock to each buffer condition in a 96-well plate (final DMSO concentration ≤ 1%) D->E Test in F Incubate at room temperature with gentle shaking for 1-2 hours E->F G Measure turbidity using a nephelometer or plate reader (absorbance at ~600 nm) F->G H Determine the highest concentration of the compound that remains soluble under each condition G->H I Select the optimal buffer condition for your assay H->I

Caption: Experimental workflow for optimizing the solubility of this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in various buffer conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous assay buffers at various pH values (e.g., Phosphate Buffered Saline - PBS)

  • Co-solvents (e.g., ethanol, polyethylene glycol 400)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Buffer Plates: In a 96-well plate, add 98 µL of your desired aqueous assay buffers to each well.[1] This can include buffers with different pH values and/or varying concentrations of co-solvents.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each buffer series. Then perform a serial dilution across the plate. This will create a range of compound concentrations with a final DMSO concentration of 2%.[1]

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[1]

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength between 500-700 nm on a plate reader.

  • Analysis: The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility limit for that buffer condition.

Data Presentation

The results from the kinetic solubility assay can be summarized in a table for easy comparison.

Buffer ConditionCo-solventHighest Soluble Concentration (µM)
PBS, pH 6.0None15
PBS, pH 7.4None50
PBS, pH 8.5None120
PBS, pH 7.41% Ethanol75
PBS, pH 7.42% Ethanol110
PBS, pH 7.41% PEG 40085
PBS, pH 8.51% Ethanol150

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Signaling Pathways and Logical Relationships

Understanding the factors that influence the solubility of this compound can be visualized as a logical relationship diagram.

solubility_factors cluster_compound This compound cluster_solution Aqueous Solution Properties cluster_outcome Outcome A Benzimidazole Core (Hydrophobic) H Decreased Solubility / Precipitation A->H contributes to B Sulfonic Acid Group (Hydrophilic when ionized) G Increased Solubility B->G contributes to (especially at higher pH) C Chloro Substituent (Hydrophobic) C->H contributes to D pH D->B influences ionization of D->G Higher pH increases E Co-solvents E->G increases F Ionic Strength F->H High concentration can decrease (salting out)

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Stabilizing 5-Chloro-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 5-chloro-1H-benzimidazole-2-sulfonic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] Room temperature storage is generally acceptable.[1] It is crucial to protect the compound from exposure to light, heat, and moisture.[1]

Q2: How should I store solutions of this compound?

A2: While specific data for this compound is limited, studies on analogous benzimidazole derivatives suggest that storage of solutions at low temperatures (-20°C or -80°C) is preferable to maintain stability. The stability of related compounds in solution is influenced by pH. For a similar compound, 2-phenylbenzimidazole-5-sulfonic acid, the sodium salt form demonstrated greater stability in solution than the free acid.[4] Therefore, preparing a neutralized stock solution (e.g., as a sodium salt) might enhance long-term stability.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1][3]

Q4: What are the primary factors that can cause degradation of this compound during storage?

A4: Based on data from similar compounds, the primary degradation factors are exposure to UV radiation (light), elevated temperatures, high humidity, and extreme pH conditions.[1][4]

Troubleshooting Guide

Issue: I've observed a change in the color or physical appearance of my solid sample.

  • Possible Cause: This could indicate degradation due to exposure to light, heat, or moisture. Improper sealing of the container might have allowed moisture ingress.

  • Recommended Action:

    • Do not use the material for sensitive experiments.

    • Assess the purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][6]

    • If degradation is confirmed, procure a fresh batch of the compound and ensure it is stored under the recommended conditions (see FAQs).

Issue: My experimental results are inconsistent when using an older stock solution.

  • Possible Cause: The compound may have degraded in solution over time. The stability of benzimidazole derivatives in solution can be limited, especially at room temperature.

  • Recommended Action:

    • Prepare a fresh stock solution from a solid sample that has been stored correctly.

    • To confirm if solution instability is the issue, you can perform a stability study by analyzing the concentration of the fresh solution over time using HPLC.

    • For long-term experiments, consider preparing fresh solutions more frequently or storing aliquots at -80°C.

Issue: I suspect my sample is contaminated with degradation products. What are the likely impurities?

  • Possible Cause: Degradation can lead to the formation of various impurities. While specific degradation products for this compound are not extensively documented, potential degradation pathways for similar molecules include:

    • Desulfonation: Cleavage of the sulfonic acid group.

    • Benzimidazole Ring Cleavage: Opening of the heterocyclic ring structure.

    • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.

  • Recommended Action:

    • Utilize analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to identify potential degradation products by comparing the mass spectra of the fresh and aged samples.

    • A forced degradation study can be performed to intentionally generate degradation products and identify them, which helps in developing a stability-indicating analytical method.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature Room Temperature (Cool, dry place)Avoids thermal degradation.[1][3]
Light Protect from light (Store in amber vials or dark)Prevents photodegradation.[1][4]
Atmosphere Tightly sealed container in a well-ventilated areaMinimizes exposure to moisture and air.[1][2][3]
Incompatibilities Away from strong acids, strong bases, and strong oxidizing agentsPrevents chemical reactions leading to degradation.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (Based on Forced Degradation)

This protocol outlines a general procedure to develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Objective: To establish an HPLC method that can accurately quantify the parent compound in the presence of its degradants.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period. Neutralize before injection.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature. Neutralize before injection.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 105°C) for a defined time, then dissolve in the solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • HPLC Analysis:

    • Analyze the undegraded stock solution and all stressed samples by HPLC.

    • Develop a gradient or isocratic method using a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution profile at a suitable UV wavelength (determined by UV scan of the parent compound).

  • Method Validation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations

G cluster_storage Long-Term Storage Workflow start Receive Solid Compound store Store in Tightly Sealed, Light-Resistant Container start->store conditions Cool, Dry, Well-Ventilated Area Away from Incompatibles store->conditions prepare_solution Prepare Solution for Use conditions->prepare_solution use_or_store_solution Use Immediately or Store Solution Appropriately (e.g., -80°C) prepare_solution->use_or_store_solution

Caption: Recommended workflow for the long-term storage of this compound.

G cluster_stressors Potential Degradation Stressors cluster_products Potential Degradation Pathways main This compound (Intact) stressors UV Light Heat Moisture Extreme pH Oxidizing Agents products Desulfonation Products Ring Cleavage Products Hydrolysis Products stressors->products Leads to

Caption: Logical relationship between stressors and potential degradation pathways.

G cluster_troubleshooting Troubleshooting Logic for Sample Instability start Inconsistent Results or Physical Change Observed check_storage Verify Storage Conditions (Light, Temp, Seal) start->check_storage analyze_purity Perform Purity Analysis (e.g., HPLC) check_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed use_fresh Use Freshly Prepared Sample/Solution degradation_confirmed->use_fresh Yes continue_use Continue Use with Caution (Monitor Stability) degradation_confirmed->continue_use No discard Discard and Procure New Batch use_fresh->discard If severe

Caption: A logical workflow for troubleshooting suspected sample instability.

References

Preventing degradation of 5-chloro-1H-benzimidazole-2-sulfonic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-chloro-1H-benzimidazole-2-sulfonic acid during experiments.

Troubleshooting Guide

Issue: Loss of Compound Activity or Purity

If you observe a decrease in the expected activity of your compound or see signs of degradation (e.g., discoloration, precipitation, unexpected peaks in analytical data), consult the following troubleshooting workflow.

degradation_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Preventative Measures Loss of Activity Loss of Activity Photodegradation Photodegradation Loss of Activity->Photodegradation Light Exposure? pH Instability pH Instability Loss of Activity->pH Instability Extreme pH? Oxidative Degradation Oxidative Degradation Loss of Activity->Oxidative Degradation Air/Oxidizer Exposure? Thermal Instability Thermal Instability Loss of Activity->Thermal Instability High Temp Exposure? Improper Storage Improper Storage Loss of Activity->Improper Storage Storage Conditions? Protect from Light Protect from Light Photodegradation->Protect from Light Buffer Solution Buffer Solution pH Instability->Buffer Solution Use Degassed Solvents Use Degassed Solvents Oxidative Degradation->Use Degassed Solvents Control Temperature Control Temperature Thermal Instability->Control Temperature Store Cold & Dry Store Cold & Dry Improper Storage->Store Cold & Dry Use Amber Vials Use Amber Vials Protect from Light->Use Amber Vials Convert to Salt Convert to Salt Buffer Solution->Convert to Salt For aqueous solutions Avoid Peroxides Avoid Peroxides Use Degassed Solvents->Avoid Peroxides Inert Atmosphere Inert Atmosphere Store Cold & Dry->Inert Atmosphere

Caption: Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] For extended storage, temperatures of -20°C are recommended, as studies on other benzimidazole derivatives have shown greater stability at lower temperatures.[3]

Q2: Is this compound sensitive to light?

A2: Yes. Benzimidazole derivatives, particularly those with sulfonic acid groups like the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA), are known to be sensitive to light and can undergo photodegradation.[4] It is crucial to store the compound in light-resistant containers, such as amber vials, and to minimize exposure to ambient and UV light during experiments.[1]

Q3: Should I be concerned about the stability of this compound in solution?

A3: Yes, solution stability can be a concern. The stability of benzimidazole sulfonic acids in solution is influenced by pH, exposure to light, and the presence of oxidizing agents.[4] For aqueous solutions, it is advisable to prepare them fresh. If storage is necessary, store aliquots at -20°C or -80°C and protect them from light.[3]

Degradation During Experiments

Q4: My compound seems to be degrading in an aqueous solution. What could be the cause and how can I prevent it?

A4: Degradation in aqueous solutions is often linked to pH and photodegradation. Benzimidazole sulfonic acids can be less stable at certain pH values; for the related compound PBSA, degradation is observed at both acidic and basic pH, with the rate being pH-dependent.[4]

  • Recommendation 1: pH Control: Maintain the pH of your solution using a suitable buffer. The optimal pH may need to be determined empirically for your specific application.

  • Recommendation 2: Salt Formation: Consider converting the sulfonic acid to its salt form (e.g., sodium salt) for use in aqueous solutions. The sodium salt of PBSA has been shown to be more stable than the free acid form.[4] This can be achieved by neutralization with a base like sodium hydroxide.

  • Recommendation 3: Light Protection: Always protect the solution from light by using amber glassware or wrapping the container in aluminum foil.

Q5: I am using this compound in an organic synthesis reaction and am seeing low yields and byproducts. What could be the issue?

A5: In organic synthesis, degradation can be caused by incompatible reagents or harsh reaction conditions.

  • Oxidizing Agents: Avoid strong oxidizing agents, as the benzimidazole ring can be susceptible to oxidation. The presence of peroxides in solvents like THF or diethyl ether can also be a problem.

  • Temperature: While many benzimidazoles are thermally stable, prolonged exposure to high temperatures should be avoided if possible. If high temperatures are necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Strong Acids/Bases: Be cautious with strong, non-aqueous acids and bases, as they may promote side reactions or degradation.

Chemical Properties and Stability Data

Q6: What are the known degradation pathways for benzimidazole sulfonic acids?

A6: Studies on the related compound PBSA have identified several degradation pathways, primarily initiated by UV radiation:

  • Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole core.[5]

  • Benzimidazole Ring Cleavage: Opening of the heterocyclic ring structure.[5]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings, often mediated by reactive oxygen species.[5]

  • Oxidation: Degradation can be accelerated by oxidizing species like hydroxyl radicals (•OH) and chlorine radicals (•Cl).[6]

It is plausible that this compound undergoes similar degradation. The presence of the chlorine atom may also influence the susceptibility to certain degradation pathways.

Q7: Is there any quantitative data on the stability of this compound?

Table 1: Stability of Related Benzimidazole Compounds Under Various Conditions

Compound/ClassConditionObservationReference
2-phenylbenzimidazole-5-sulfonic acid (PBSA)UV Irradiation (1 hour)~75% degradation in aqueous solution.[4]
PBSA, Sodium Salt (Na-PBSA)UV Irradiation (1 hour)~50% degradation in aqueous solution.[4]
PBSAUV/H₂O₂Accelerated degradation compared to UV alone.[4]
Benzimidazole Drug ResiduesStorage at 4°C (milk)Some analytes are stable.[3]
Benzimidazole Drug ResiduesStorage at -20°C (muscle)Most analytes are stable.[3]
Benzimidazole Drug ResiduesFreeze-Thaw CyclesSome changes in concentration were detected.[3]

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, with precautions to minimize degradation.

protocol_workflow cluster_prep Preparation cluster_precautions Precautions cluster_storage Storage Weigh Compound Weigh Compound Select Solvent Select Solvent Weigh Compound->Select Solvent Use Amber Vial Use Amber Vial Weigh Compound->Use Amber Vial Dissolve Dissolve Select Solvent->Dissolve Use Degassed Solvent Use Degassed Solvent Select Solvent->Use Degassed Solvent Sonicate if Needed Sonicate if Needed Dissolve->Sonicate if Needed Aliquot Aliquot Dissolve->Aliquot Store at -20C Store at -20C Aliquot->Store at -20C Protect from Light Protect from Light Store at -20C->Protect from Light

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • Materials and Equipment:

    • This compound

    • Amber glass vial with a PTFE-lined cap

    • Analytical balance

    • Spatula

    • Volumetric flask (amber, or clear flask wrapped in foil)

    • Appropriate solvent (e.g., DMSO, DMF, or buffered aqueous solution)

    • Pipettes

    • Sonicator (optional)

    • Inert gas source (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound in an amber vial.

    • Add a portion of the desired solvent to the vial. If using an aqueous solution, ensure it is buffered to a pH suitable for your experiment. For organic solvents, consider using previously degassed solvents to minimize oxidation.

    • Gently swirl the vial to dissolve the compound. If solubility is low, sonicate the mixture for a few minutes in a water bath, avoiding excessive heating.

    • Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the mark to achieve the final desired concentration.

    • If the solution is intended for long-term storage, aliquot it into smaller amber vials to avoid repeated freeze-thaw cycles.[3]

    • Store the stock solution at -20°C, protected from light.

References

Optimizing reaction parameters for the sulfonation of 5-chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the sulfonation of 5-chlorobenzimidazole.

Frequently Asked Questions (FAQs)

Q1: My sulfonation reaction of 5-chlorobenzimidazole shows low or no conversion. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent issue in aromatic sulfonation. The primary causes often relate to the sulfonating agent's reactivity, reaction conditions, and the presence of water.[1]

  • Sulfonating Agent: For a heterocyclic compound like 5-chlorobenzimidazole, concentrated sulfuric acid (H₂SO₄) may not be a sufficiently strong electrophile.[1] Using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in H₂SO₄, provides a higher concentration of the active electrophile (SO₃) and can significantly improve conversion rates.[1][2] Chlorosulfuric acid is also an effective, though more aggressive, sulfonating agent.[3]

  • Water Content: Sulfonation is a reversible reaction.[3][4] Water is a byproduct of the reaction when using sulfuric acid, and its presence can drive the equilibrium back towards the starting materials (desulfonation).[1][4] To push the reaction forward, it is critical to use concentrated reagents and minimize moisture. Consider adding a dehydrating agent like thionyl chloride (SOCl₂) to remove water as it forms.[1][3]

  • Reaction Temperature and Time: If the reaction is too slow, cautiously increasing the temperature can improve the rate and yield. However, excessively high temperatures can lead to side reactions and degradation.[1] Monitoring the reaction over time with techniques like TLC or HPLC is essential to determine the optimal duration.

Q2: I am observing significant amounts of a diaryl sulfone byproduct. How can this be minimized?

A2: Diaryl sulfone formation is a common side reaction in sulfonation, particularly at higher temperatures and with a high concentration of sulfur trioxide.[1] This occurs when an already sulfonated molecule reacts with another molecule of the starting material.

  • Control Reaction Temperature: Maintain the lowest temperature that allows for a reasonable reaction rate. Sulfone formation is often more sensitive to temperature increases than the desired sulfonation.[1]

  • Control Stoichiometry: Use a minimal excess of the sulfonating agent. While a slight excess is needed to drive the reaction to completion, a large excess of SO₃ can promote the formation of sulfones.[1]

  • Use Inhibitors: Additives such as sodium sulfite can help inhibit the formation of sulfones.[1]

Q3: The sulfonation reaction is reversible. How can I prevent the reverse reaction (desulfonation)?

A3: Desulfonation is the reverse of sulfonation and is favored by the presence of water and heat.[4][5] It occurs most readily in dilute hot aqueous acid.[3]

  • Work-up Conditions: During the work-up phase, avoid prolonged exposure to hot, dilute acidic conditions. Quenching the reaction mixture in ice-cold water is a standard procedure to precipitate the sulfonic acid product while minimizing desulfonation.

  • Anhydrous Conditions: As mentioned in Q1, maintaining anhydrous conditions throughout the reaction is crucial to suppress the reverse reaction.[1]

Q4: Which sulfonating agent is best for 5-chlorobenzimidazole?

A4: The choice of sulfonating agent depends on the desired reactivity and reaction conditions.

  • Concentrated Sulfuric Acid (H₂SO₄): The mildest option, but may result in low yields with a deactivated ring system like 5-chlorobenzimidazole.[1]

  • Fuming Sulfuric Acid (Oleum): A more reactive and commonly used agent that contains excess SO₃.[2] It generally provides better yields than concentrated H₂SO₄. The concentration of free SO₃ in oleum can be varied to optimize the reaction.

  • Chlorosulfuric Acid (ClSO₃H): A very reactive agent that can be effective but may lead to more side products if not controlled carefully.[3] It also produces HCl gas as a byproduct.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive sulfonating agent. 2. Presence of water driving the reverse reaction (desulfonation).[1][4] 3. Reaction temperature is too low.1. Switch from concentrated H₂SO₄ to fuming sulfuric acid (oleum) to increase the concentration of the SO₃ electrophile.[1] 2. Ensure all glassware is dry and use anhydrous grade reagents. Consider adding a dehydrating agent.[1][3] 3. Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) and monitor progress by TLC/HPLC.[1]
Formation of Diaryl Sulfone Byproduct 1. Reaction temperature is too high.[1] 2. High concentration or large excess of sulfur trioxide (SO₃).[1]1. Perform the reaction at the lowest feasible temperature that provides a reasonable rate. 2. Reduce the molar ratio of the sulfonating agent to the substrate. Use only a slight excess.[1] 3. Consider adding an inhibitor like sodium sulfite.[1]
Product Degrades During Work-up 1. Desulfonation occurring due to hot, dilute acid conditions.[3] 2. The product is unstable at the work-up temperature.1. Quench the reaction mixture by pouring it slowly onto crushed ice to keep the temperature low. 2. Filter the precipitated product quickly and wash with cold water. Avoid boiling in aqueous acid.
Multiple Spots on TLC/HPLC (Isomers) 1. Sulfonation occurring at multiple positions on the benzimidazole ring.1. The directing effects of the chloro and imidazole groups will favor certain positions. Lowering the reaction temperature may improve regioselectivity. 2. A catalyst, such as a copper-based ZSM-5 zeolite, has been shown to improve selectivity for the 5-sulfonic acid position in other benzimidazoles.[7] 3. Isomers may need to be separated by chromatography (e.g., column chromatography or preparative HPLC).

Experimental Protocol: General Procedure for Sulfonation

This protocol is a general guideline and should be optimized for 5-chlorobenzimidazole based on experimental results.

Materials:

  • 5-Chlorobenzimidazole (1 eq.)

  • Fuming Sulfuric Acid (Oleum, e.g., 20% free SO₃) (3-5 eq.)

  • Crushed Ice

  • Deionized Water

  • Sodium Chloride (optional, for salting out)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add the fuming sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 5-chlorobenzimidazole in small portions to the stirred, cold oleum. Ensure the temperature does not rise significantly during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to the desired reaction temperature (e.g., 60-85 °C).[7] Use an oil bath for consistent heating.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in ice, and analyzing by TLC or HPLC until the starting material is consumed.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Precipitation and Isolation: The sulfonic acid product should precipitate as a solid. If precipitation is incomplete, "salting out" by adding sodium chloride can improve the yield.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with small portions of ice-cold water to remove residual acid.

  • Drying: Dry the product thoroughly, for instance, in a vacuum oven at a moderate temperature.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Reagents: - 5-Chlorobenzimidazole - Fuming Sulfuric Acid setup Reaction Setup: - Dry Glassware - Stirring - 0-5°C Ice Bath reagents->setup addition Slow Addition of Substrate setup->addition heating Heat to Target Temp (e.g., 60-85°C) addition->heating monitoring Monitor by TLC/HPLC heating->monitoring quench Pour onto Crushed Ice monitoring->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Dry Product wash->dry G start Problem: Low Conversion check_agent Is the sulfonating agent strong enough? start->check_agent check_temp Is the reaction temperature adequate? check_agent->check_temp Yes sol_agent Action: Use a stronger agent (e.g., Oleum instead of H₂SO₄) check_agent->sol_agent No check_water Are anhydrous conditions maintained? check_temp->check_water Yes sol_temp Action: Cautiously increase temperature check_temp->sol_temp No sol_water Action: Use dry reagents and consider a dehydrator check_water->sol_water No success Problem Resolved check_water->success Yes sol_agent->check_temp sol_temp->check_water sol_water->success

References

Technical Support Center: Column Chromatography Purification of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 5-chloro-1H-benzimidazole-2-sulfonic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using column chromatography?

A1: The primary challenges stem from the compound's high polarity and strong acidic nature due to the sulfonic acid group, combined with the basicity of the benzimidazole ring. This can lead to several issues:

  • Strong retention on polar stationary phases: The compound may bind irreversibly to silica gel.

  • Poor solubility in common non-polar organic solvents: This makes loading the compound onto the column difficult.

  • Peak tailing or streaking: This is often caused by the compound's ionization and strong interaction with the stationary phase.[1][2]

  • Potential for zwitterion formation: The presence of both acidic (sulfonic acid) and basic (benzimidazole nitrogen) functional groups can result in a zwitterionic form, further complicating its chromatographic behavior.[3]

Q2: Which type of column chromatography is recommended for this compound: normal-phase or reverse-phase?

A2: While normal-phase chromatography on silica gel is a common technique, reverse-phase chromatography is often more suitable for highly polar and ionic compounds like this compound.[2]

  • Normal-Phase (e.g., Silica Gel): Can be attempted, but the strong acidity of the sulfonic acid may lead to irreversible adsorption. Deactivating the silica gel or using a highly polar mobile phase with additives like acetic or formic acid may be necessary.

  • Reverse-Phase (e.g., C18-functionalized silica): This is generally the preferred method. The compound is more likely to elute with a polar mobile phase (like water/acetonitrile or water/methanol). Adding buffers or ion-pairing agents can significantly improve peak shape and reproducibility.[2][4]

Q3: How do I choose an appropriate solvent system (mobile phase)?

A3: The choice of mobile phase is critical and depends on the stationary phase.

  • For Normal-Phase (Silica Gel): You will need a highly polar solvent system. A common starting point for similar compounds is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (DCM) and methanol (MeOH).[3] You may need to add a small amount of a stronger acid (e.g., 0.5-2% acetic acid or formic acid) to the mobile phase to suppress the ionization of the sulfonic acid and reduce tailing.

  • For Reverse-Phase (C18): The mobile phase will be aqueous. A gradient of water and acetonitrile or methanol is typical.[5][6] To improve peak shape, it is highly recommended to acidify the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid. This ensures the sulfonic acid is protonated and interacts more predictably with the stationary phase. Using a buffer, such as ammonium acetate, can also help control the pH and improve chromatography.[2]

Q4: My compound is not moving off the baseline on a silica gel column. What should I do?

A4: This indicates that your mobile phase is not polar enough to elute the highly polar sulfonic acid. You can try the following:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).[1]

  • Add an acidic modifier: Incorporating a small amount of acetic acid or formic acid into your eluent can help by protonating the compound and reducing its interaction with the silica.

  • Consider a different stationary phase: If increasing polarity doesn't work or leads to poor separation, your compound may be irreversibly adsorbed. In this case, switching to reverse-phase chromatography is the best solution.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking 1. Strong interaction between the sulfonic acid and the stationary phase. 2. The sample is overloaded on the column. 3. The compound is partially ionized.1. Add a modifier to the mobile phase: For normal-phase, add 0.5-2% acetic or formic acid. For reverse-phase, add 0.1% TFA or formic acid.[5] 2. Reduce the amount of sample loaded. 3. For reverse-phase, use a buffer to maintain a consistent pH.[2]
Compound Does Not Elute (Normal-Phase) 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel.1. Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[1] 2. Switch to a different stationary phase, such as deactivated silica or reverse-phase C18 silica.[1]
Poor Separation of Compound from Impurities 1. The chosen solvent system has poor selectivity for the compounds. 2. The column is overloaded.1. Optimize the mobile phase: Try a different solvent system (e.g., ethyl acetate/methanol instead of DCM/methanol). Run a gradient elution to improve separation. 2. Use a longer column or a stationary phase with a smaller particle size. 3. Reduce the amount of crude material loaded onto the column.
Multiple Spots/Peaks for a Pure Compound 1. The compound exists in different ionization states on the column. 2. On-column degradation.1. Add an acid or buffer to the mobile phase to ensure the compound is in a single ionic form. 2. Check the stability of your compound on silica gel using a 2D TLC plate before running the column.[1] If it is unstable, use a less acidic stationary phase or switch to reverse-phase chromatography.
High Back Pressure 1. The column frit is blocked by particulate matter from the sample. 2. The compound has precipitated at the top of the column.1. Filter your sample before loading it onto the column. 2. Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, you may need to use a larger volume of solvent or a stronger solvent for loading.

Experimental Protocols (Starting Points)

These are suggested starting protocols. Optimization will likely be necessary based on the specific impurity profile of your crude material.

Protocol 1: Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase Development (TLC):

    • Start with a 95:5 mixture of Dichloromethane (DCM) : Methanol (MeOH).

    • Gradually increase the proportion of MeOH.

    • Add 1% acetic acid to the solvent mixture to improve the spot shape.

    • Aim for an Rf value of approximately 0.2-0.3 for the target compound.[1]

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

    • Dissolve the crude this compound in a minimal amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Dry this silica completely under vacuum.

    • Dry-load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin with a mobile phase slightly less polar than what gave the ideal Rf on TLC.

    • Run a step gradient, gradually increasing the percentage of methanol. For example:

      • 98:2 DCM:MeOH + 1% Acetic Acid (2 column volumes)

      • 95:5 DCM:MeOH + 1% Acetic Acid (5 column volumes)

      • 90:10 DCM:MeOH + 1% Acetic Acid (until the product elutes)

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

Protocol 2: Reverse-Phase Column Chromatography
  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA

  • Column Equilibration: Equilibrate the column with 5% Solvent B in Solvent A for at least 3 column volumes.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% TFA). If solubility is low, a small amount of methanol or DMSO can be used, but keep the injection volume small.

  • Elution (Gradient):

    • Run a linear gradient from 5% to 50% Solvent B over 20-30 column volumes. The exact gradient will depend on the impurities.

  • Fraction Analysis: Monitor the eluting fractions using HPLC or TLC (if a suitable TLC method is available).

Quantitative Data Summary (Example)

The following tables represent hypothetical data for the purification of 1 gram of crude material.

Table 1: Example Normal-Phase Elution Gradient

StepDCM (%)Methanol (%)Acetic Acid (%)Column VolumesOutcome
198212Elution of non-polar impurities
295515Elution of less polar impurities
39010110Elution of Product
4802013Column flush

Table 2: Example Purification Results

ParameterNormal-PhaseReverse-Phase
Crude Material Loaded 1.0 g1.0 g
Isolated Yield 650 mg720 mg
Purity (by HPLC) 96%>99%
Typical Recovery 60-75%70-85%

Experimental Workflow Diagram

G cluster_prep Preparation cluster_decision Method Selection cluster_np Normal-Phase Path cluster_rp Reverse-Phase Path cluster_final Final Steps crude Crude 5-chloro-1H- benzimidazole-2-sulfonic acid solubility Check Solubility crude->solubility tlc TLC Analysis (NP & RP) solubility->tlc decision Good separation on TLC? tlc->decision np_col Pack Silica Gel Column decision->np_col Yes (Normal-Phase) rp_col Equilibrate C18 Column decision->rp_col No / Streaking (Use Reverse-Phase) np_load Dry Load Sample np_col->np_load np_elute Gradient Elution (e.g., DCM/MeOH + Acid) np_load->np_elute np_analyze Analyze Fractions np_elute->np_analyze combine Combine Pure Fractions np_analyze->combine rp_load Wet Load Sample rp_col->rp_load rp_elute Gradient Elution (e.g., H2O/ACN + TFA) rp_load->rp_elute rp_analyze Analyze Fractions rp_elute->rp_analyze rp_analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for purification of this compound.

References

Validation & Comparative

A Comparative Study of 5-chloro-1H-benzimidazole-2-sulfonic acid and Other Benzimidazoles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-chloro-1H-benzimidazole-2-sulfonic acid and other substituted benzimidazoles, focusing on their synthesis, antimicrobial, and anticancer properties. The information is intended to support researchers in the strategic design of novel benzimidazole-based therapeutic agents.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous FDA-approved drugs and their wide spectrum of pharmacological activities.[1][2][3][4] These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and more.[1][2][3][4][5][6][7] The versatility of the benzimidazole ring system, which is structurally similar to natural purine nucleosides, allows for diverse substitutions, leading to compounds with varied therapeutic effects.[6] This guide focuses on the comparative aspects of this compound and other notable benzimidazole derivatives, presenting experimental data to facilitate informed decisions in drug discovery and development.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8][9] Variations of this method include the use of aldehydes, which is a widely used approach due to the vast commercial availability of various aldehydes.[9] Microwave-assisted synthesis has also been shown to be a beneficial method, often resulting in increased yields and significantly reduced reaction times.[10]

Inferred Synthesis Pathway for this compound:

Synthesis_Pathway cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Sulfonation 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Intermediate 5-chloro-1H-benzimidazole-2-carboxylic acid 4-chloro-1,2-phenylenediamine->Intermediate Condensation Oxalic_Acid Oxalic Acid (or derivative) Oxalic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Sulfonation Sulfuric_Acid Conc. H2SO4 Sulfuric_Acid->Final_Product

Inferred synthetic pathway for this compound.

Comparative Biological Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core. Halogen substitutions, particularly chlorine, have been shown to influence the antimicrobial and anticancer properties of these compounds. The addition of a sulfonic acid group can modulate the physicochemical properties of the molecule, such as solubility, which can in turn affect its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6] The mechanism of their antimicrobial action is often attributed to the inhibition of essential cellular processes.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzimidazoles against selected microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-chloro-1H-benzimidazole derivatives Staphylococcus aureus (MRSA)2 - 4[10]
Escherichia coli4 - 8[10]
Candida albicans8[10]
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole E. coli ATCC 25922<4[5]
S. aureus ATCC 25923<4[5]
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole E. coli ATCC 25922<4[5]
S. aureus ATCC 25923<4[5]
N-substituted 6-chloro-1H-benzimidazole derivatives Escherichia coli2 - 16[10]
Streptococcus faecalis2 - 16[10]
Staphylococcus aureus (MSSA)2 - 16[10]
Staphylococcus aureus (MRSA)2 - 16[10]
Candida albicans8 - 16[10]
Aspergillus niger8 - 16[10]

Note: Data for this compound was not available in the reviewed literature.

Anticancer Activity

The anticancer potential of benzimidazoles is a significant area of research, with several derivatives showing potent activity against various cancer cell lines.[3][4] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like topoisomerase and protein kinases, disruption of microtubule formation, and induction of apoptosis.[3][4][5] The table below presents the half-maximal inhibitory concentration (IC50) values for different benzimidazole derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-substituted 6-chloro-1H-benzimidazole derivatives Various (5 cell lines)1.84 - 10.28 (µg/mL)[10]
Benzimidazole-acridine derivative (8I) K562 (leukemia)2.68[3]
HepG-2 (hepatocellular carcinoma)8.11[3]
Fluoro aryl benzimidazole derivative (1) HOS (osteosarcoma)1.8[4]
G361 (melanoma)2.0[4]
MCF-7 (breast cancer)2.8[4]
K-562 (leukemia)7.8[4]
Benzimidazole-triazole hybrid (32) HCT-116 (colon cancer)3.87 - 8.34[4]
HepG2 (hepatocellular carcinoma)3.87 - 8.34[4]
MCF-7 (breast cancer)3.87 - 8.34[4]
HeLa (cervical cancer)3.87 - 8.34[4]
Benzimidazole derivative with sulfonamide moiety (10) MGC-803 (gastric cancer)1.02 - 5.40[4]
PC-3 (prostate cancer)1.02 - 5.40[4]
MCF-7 (breast cancer)1.02 - 5.40[4]

Note: Data for this compound was not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

In cancer cells, benzimidazole derivatives have been reported to act through several mechanisms:

  • Inhibition of Topoisomerases: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[3][4]

  • Microtubule Disruption: Certain benzimidazoles can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[3]

  • Kinase Inhibition: They can act as inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[3]

  • Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) through intrinsic and extrinsic pathways.[4]

Anticancer_Mechanism cluster_dna DNA Damage Pathway cluster_microtubule Microtubule Disruption Pathway cluster_kinase Kinase Inhibition Pathway Benzimidazole_Derivative Benzimidazole Derivative Topo_Inhibition Topoisomerase Inhibition Benzimidazole_Derivative->Topo_Inhibition Microtubule_Disruption Microtubule Disruption Benzimidazole_Derivative->Microtubule_Disruption Kinase_Inhibition Kinase Inhibition Benzimidazole_Derivative->Kinase_Inhibition DNA_Damage DNA Damage Topo_Inhibition->DNA_Damage Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis_MT Apoptosis Cell_Cycle_Arrest->Apoptosis_MT Signal_Transduction_Block Blocked Signal Transduction Kinase_Inhibition->Signal_Transduction_Block Reduced_Proliferation Reduced Proliferation & Survival Signal_Transduction_Block->Reduced_Proliferation

General anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols

Synthesis of Benzimidazole Derivatives (General Procedure)

The following is a general procedure for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • o-Phenylenediamine derivative (e.g., 4-chloro-o-phenylenediamine)

  • Aromatic aldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Solvent (e.g., ethanol, water)

  • Acid or catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • Dissolve the o-phenylenediamine derivative and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

  • Add sodium metabisulfite to the mixture.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the mixture for the required time (typically monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Synthesis_Workflow Start Start Reactants Mix o-phenylenediamine & aldehyde in solvent Start->Reactants Addition Add Sodium Metabisulfite (& Catalyst if applicable) Reactants->Addition Reflux Reflux Reaction Mixture (Monitor by TLC) Addition->Reflux Precipitation Cool and Pour into Ice-Cold Water Reflux->Precipitation Filtration Filter, Wash, and Dry the Precipitate Precipitation->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization End Pure Product Recrystallization->End

General workflow for the synthesis of 2-substituted benzimidazoles.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Benzimidazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzimidazole compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with Benzimidazole Compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Remove Medium & Add DMSO Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis End End Analysis->End

Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Benzimidazole test compounds

  • Inoculum of the microorganism

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the benzimidazole compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by observing the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The benzimidazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. The introduction of chloro and sulfonic acid substituents can significantly modulate the biological activity and physicochemical properties of these compounds. While specific experimental data for this compound is limited in the current literature, the comparative data presented for other substituted benzimidazoles provides a valuable framework for future research. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

5-chloro-1H-benzimidazole-2-sulfonic acid versus other antifungal agents a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the promising candidates are derivatives of the benzimidazole scaffold, a heterocyclic aromatic organic compound known for its broad spectrum of biological activities. This guide provides a comparative analysis of 5-chloro-1H-benzimidazole-2-sulfonic acid and its related benzimidazole derivatives against other established antifungal agents. Due to the limited publicly available data specifically for this compound, this analysis draws upon findings for structurally similar 5-chloro-benzimidazole and benzimidazole-sulfonyl derivatives to provide a representative comparison.

Performance Comparison of Antifungal Agents

The in vitro efficacy of antifungal agents is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various benzimidazole derivatives against common fungal pathogens, in comparison to the widely used antifungal drug, fluconazole.

Table 1: Comparative in vitro activity of Benzimidazole Derivatives and Fluconazole against Candida species

CompoundCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida glabrata MIC (µg/mL)
1-nonyl-1H-benzo[d]imidazole0.5-256---
1-decyl-1H-benzo[d]imidazole2-256---
Compound 4h (a benzimidazole-oxadiazole derivative)1.95---
Compound 4p (a 5-chloro-benzimidazole derivative)1.957.831.25-
Fluconazole0.25-128[1]1-64[1]0.125-16[1]0.5-256[1]

Note: A lower MIC value indicates greater antifungal potency.

Table 2: Antifungal Activity of Benzimidazole-Sulfonyl Derivatives

CompoundFungal StrainMIC (µg/mL)
Sulfonyl amino benzimidazole derivativesCandida albicans32-64
Aspergillus brasiliensis32-64

Mechanisms of Action: Benzimidazoles vs. Azoles

Benzimidazole derivatives exert their antifungal effects through various mechanisms, primarily by interfering with essential fungal cellular processes. This often differs from the mechanism of widely used azole antifungals like fluconazole.

Benzimidazoles:

  • Microtubule Assembly Inhibition: A primary mechanism for many benzimidazoles is the disruption of microtubule formation by binding to β-tubulin.[2] This interference with microtubule-dependent processes, such as nuclear division and cell structure maintenance, ultimately leads to fungal cell death.[2]

  • Ergosterol Biosynthesis Inhibition: Some benzimidazole derivatives, particularly those with specific substitutions, have been shown to inhibit the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity. This mechanism is similar to that of azole antifungals.[3]

Azole Antifungals (e.g., Fluconazole):

  • Ergosterol Biosynthesis Inhibition: Azoles specifically inhibit the enzyme lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[3][5] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Medium Preparation: RPMI-1640 medium is prepared and buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[5]

  • Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and diluted to the desired final concentration.

  • Inoculation: The microtiter plates are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[6]

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.[6]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare RPMI-1640 Medium D Serial Dilution in Microtiter Plate A->D B Prepare Antifungal Stock Solutions B->D C Prepare Fungal Inoculum E Inoculate Plates C->E D->E F Incubate Plates (24-48h) E->F G Read Absorbance/Visual Inspection F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Assay.

signaling_pathway cluster_benzimidazole Benzimidazole Action cluster_azole Azole Action BZM Benzimidazole Derivative Tubulin β-tubulin BZM->Tubulin binds to Erg11 Lanosterol 14α-demethylase (Potential Target) BZM->Erg11 inhibits (some derivatives) Microtubule Microtubule Disruption Tubulin->Microtubule leads to Ergosterol Ergosterol Synthesis Inhibition Erg11->Ergosterol Azole Azole Antifungal AzoleErg11 Lanosterol 14α-demethylase Azole->AzoleErg11 inhibits AzoleErgosterol Ergosterol Synthesis Inhibition AzoleErg11->AzoleErgosterol

Caption: Antifungal Mechanisms of Action.

References

A Comparative Analysis of the Anticancer Activity of Benzimidazole Derivatives Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] This guide provides a comparative overview of the anticancer properties of various benzimidazole derivatives, summarizing their efficacy in different cancer cell lines. While the specific compound 5-chloro-1H-benzimidazole-2-sulfonic acid has not been extensively documented in publicly available research, this guide will focus on the broader class of benzimidazole derivatives, for which there is a wealth of experimental data. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[3][4]

The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and comparison of the therapeutic potential of benzimidazole-based compounds.

Comparative Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzimidazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Derivative ClassCompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Triazole Hybrids Compound 5aHepG-2Liver Cancer3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 5aHCT-116Colon Cancer3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 5aMCF-7Breast Cancer3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 5aHeLaCervical Cancer3.87 - 8.34Doxorubicin4.17 - 5.57
Compound 6gHepG-2Liver Cancer3.34 - 10.92Doxorubicin4.17 - 5.57
Compound 6gHCT-116Colon Cancer3.34 - 10.92Doxorubicin4.17 - 5.57
Compound 6gMCF-7Breast Cancer3.34 - 10.92Doxorubicin4.17 - 5.57
Compound 6gHeLaCervical Cancer3.34 - 10.92Doxorubicin4.17 - 5.57
Benzimidazole-Oxadiazole Derivatives Compound 54aHeLaCervical Cancer0.224Doxorubicin14.28
Compound 54bHeLaCervical Cancer0.205Doxorubicin14.28
2-Phenylbenzimidazoles Compound 38A549Lung Cancer4.47 (µg/mL)Camptothecin-
Compound 38MDA-MB-231Breast Cancer4.68 (µg/mL)Camptothecin-
Compound 38PC3Prostate Cancer5.50 (µg/mL)Camptothecin-
Compound 40MDA-MB-231Breast Cancer3.55 (µg/mL)Camptothecin-
Benzimidazole-Derived Furanones Compound 4aA549Lung Cancer10.4--
Compound 4aMCF-7Breast Cancer11.1--
Compound 4aDU145Prostate Cancer10.7--

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are standard protocols for key experiments used to assess the anticancer activity of benzimidazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzimidazole derivative at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using Graphviz (DOT language).

cluster_workflow Experimental Workflow for Anticancer Activity Screening start Synthesized Benzimidazole Derivatives cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 values cell_culture->viability_assay mechanism_studies Mechanism of Action Studies viability_assay->mechanism_studies in_vivo In Vivo Animal Studies (Xenograft Models) viability_assay->in_vivo apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis protein_expression Western Blot (Target Protein Expression) mechanism_studies->protein_expression lead_compound Lead Compound Identification in_vivo->lead_compound cluster_pathway Targeted Signaling Pathways of Benzimidazole Derivatives cluster_tubulin Microtubule Dynamics cluster_kinases Kinase Signaling cluster_topoisomerase DNA Replication benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization benzimidazole->tubulin egfr EGFR benzimidazole->egfr vegfr2 VEGFR-2 benzimidazole->vegfr2 topo2 Topoisomerase II benzimidazole->topo2 mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest Inhibition apoptosis1 Apoptosis mitotic_arrest->apoptosis1 proliferation Cell Proliferation & Angiogenesis apoptosis2 Apoptosis proliferation->apoptosis2 Inhibition leads to dna_replication DNA Replication topo2->dna_replication Inhibition cell_death Cell Death dna_replication->cell_death Inhibition leads to

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-benzimidazole-2-sulfonic Acid Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-chloro-1H-benzimidazole derivatives, with a focus on analogues bearing sulfonic acid and sulfonamide moieties. The content is curated from diverse studies to offer insights into the therapeutic potential of this scaffold, primarily in anticancer, antimicrobial, and anti-inflammatory applications. Due to the limited availability of comprehensive SAR studies on the specific 5-chloro-1H-benzimidazole-2-sulfonic acid structure, this guide synthesizes data from closely related compounds to elucidate key structural determinants for biological activity.

Quantitative Data Summary

The following tables summarize the biological activities of various 5-chloro-benzimidazole and benzimidazole-sulfonamide derivatives against different targets.

Table 1: Anticancer Activity of 5-Chloro-Benzimidazole Derivatives

Compound IDR1-SubstituentR2-SubstituentCell LineIC50 (µM)Reference
1 H2-trifluromethyl-phenylA549<10[1]
2 H2-trifluromethyl-phenylMDA-MB-231<10[1]
3 H2-trifluromethyl-phenylPC3<10[1]
4 HThiazolidinedione derivativeHeLa0.096 - 0.32[2]
5 HThiazolidinedione derivativeA5490.096 - 0.32[2]
6 3,4,5-trimethoxy phenylSulfonamide derivativeMGC-8031.02 - 5.40[2]
7 3,4,5-trimethoxy phenylSulfonamide derivativePC-31.02 - 5.40[2]
8 3,4,5-trimethoxy phenylSulfonamide derivativeMCF-71.02 - 5.40[2]

Table 2: Antimicrobial Activity of 5-Chloro-Benzimidazole Derivatives

Compound IDR-SubstituentBacterial/Fungal StrainMIC (µg/mL)Reference
9 2-(3-bromothiophen-2-yl)E. coli ATCC 25922<4
10 2-(3-bromothiophen-2-yl)S. aureus ATCC 25923<4
11 Triazole derivativeB. cereus32 - 64
12 Triazole derivativeS. aureus32 - 64
13 Triazole derivativeE. coli32 - 64
14 Triazole derivativeP. aeruginosa32 - 64
15 Triazole derivativeC. albicans32 - 64

Table 3: Carbonic Anhydrase Inhibitory Activity of Benzimidazole-Sulfonamide Derivatives

Compound IDIsoformKi (nM)Reference
16 CA I3 - 12[3]
17 CA II0.20 - 5.96[3]
18 CA IX3 - 45[3]

Structure-Activity Relationship Insights

From the collated data, several SAR trends can be inferred for 5-chloro-benzimidazole derivatives:

  • Anticancer Activity : The presence of a 5-chloro substituent on the benzimidazole ring appears to contribute positively to cytotoxic activity against various cancer cell lines.[1] The nature of the substituent at the 2-position is a critical determinant of potency. For instance, bulky and electron-withdrawing groups like '2-trifluromethyl-phenyl' show significant activity.[1] Furthermore, hybridization with other heterocyclic rings, such as thiazolidinedione, can lead to potent antiproliferative effects.[2] At the N-1 position, substitution with a '3,4,5-trimethoxy phenyl' group in conjunction with a sulfonamide at the 2-position also yields compounds with notable anticancer activity.[2]

  • Antimicrobial Activity : The 5-chloro substitution is a common feature in benzimidazole derivatives with good antimicrobial potency. The introduction of a halogenated thiophene ring at the 2-position results in significant antibacterial activity. The electronegativity of the halogen at position 5 (Br or Cl) seems to enhance antibacterial effects. For antifungal activity against Candida albicans, benzimidazole-triazole hybrids have shown promise.

  • Carbonic Anhydrase Inhibition : For benzimidazole-sulfonamides, the sulfonamide group is a key pharmacophore for interacting with the zinc ion in the active site of carbonic anhydrase (CA) enzymes. The benzimidazole scaffold itself contributes to the overall binding affinity and selectivity towards different CA isoforms. Derivatives have shown potent inhibition of various CA isoforms, with some exhibiting nanomolar efficacy.[3]

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

This assay assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[5]

  • Inoculation : Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[6]

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation : Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme, a solution of the substrate p-nitrophenyl acetate (p-NPA) in DMSO, and solutions of the test compounds.[8]

  • Assay Setup : In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for 10 minutes at room temperature.[8]

  • Reaction Initiation : Start the reaction by adding the p-NPA substrate.[8]

  • Kinetic Measurement : Immediately measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.[8]

  • Data Analysis : Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.[8]

Signaling Pathway Visualizations

The biological activities of benzimidazole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition (e.g., CA Assay) characterization->enzyme ic50 IC50/MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar SAR Analysis ic50->sar

General workflow for synthesis and evaluation.

nfkb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor 1. Binding ikk IKK Complex receptor->ikk 2. Activation ikb IκB ikk->ikb 3. Phosphorylation nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome 4. Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus 5. Translocation gene Gene Transcription (Inflammatory Genes)

Simplified NF-κB signaling pathway.

rtk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk 1. Binding dimer RTK Dimerization & Autophosphorylation rtk->dimer 2. Dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimer->adaptor 3. Recruitment ras Ras adaptor->ras 4. Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus 5. Translocation transcription Transcription Factors (e.g., c-Fos, c-Jun) response Cellular Response (Proliferation, Survival) transcription->response

Simplified Receptor Tyrosine Kinase pathway.

References

Comparative Efficacy of 5-Chloro vs. Other Substituted Benzimidazole Sulfonic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 5-chloro-substituted benzimidazole sulfonic acids against other substituted analogues. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a sulfonic acid group can enhance solubility and bioavailability, while substitutions on the benzimidazole ring, such as with a chloro group, can significantly modulate biological efficacy. This guide aims to collate and present data to aid in the rational design of novel benzimidazole-based therapeutic agents.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for the biological activity of various substituted benzimidazole sulfonic acids and related sulfonamides. Due to a lack of direct head-to-head comparative studies, this data is compiled from different sources and should be interpreted with consideration of the varying experimental conditions.

Table 1: Antibacterial Activity of Substituted Benzimidazole Sulfonamides

CompoundSubstitutionTest OrganismMIC (µg/mL)[1]
15-ChloroS. aureus250[1]
25-NitroS. aureus125[1]
34-Chloro, 5-NitroS. aureus2[1]
44-Bromo, 5-NitroS. aureus2[1]
55-ChloroMRSA250[1]
65-NitroMRSA125[1]
74-Chloro, 5-NitroMRSA2[1]
84-Bromo, 5-NitroMRSA2[1]
95-ChloroB. subtilis500[1]
105-NitroB. subtilis250[1]
114-Chloro, 5-NitroB. subtilis4[1]
124-Bromo, 5-NitroB. subtilis4[1]

Note: The data in this table is for benzimidazole sulfonamides, which are structurally related to sulfonic acids.

Table 2: α-Glucosidase Inhibitory Activity of 2-Phenyl-5-Benzimidazole Sulfonic Acid Derivatives

CompoundSubstitution on 2-Phenyl RingIC50 (µg/mL)[2][3][4]
3a (Piperazine Mannich base)Unsubstituted66.66[2][3][4]
3b (Piperidine Mannich base)Unsubstituted>100[2][3][4]
3c (Morpholine Mannich base)Unsubstituted>100[2][3][4]
3d (Diphenylamine Mannich base)Unsubstituted>100[2][3][4]
3e (Dipropylamine Mannich base)Unsubstituted>100[2][3][4]
Acarbose (Standard)-38.25[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method[1]
  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration of 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive controls (e.g., ciprofloxacin, oxacillin) and negative (no drug) controls are run in parallel. All experiments are performed in triplicate.[1]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats[5][6][7][8][9]
  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: Test compounds or a standard drug (e.g., indomethacin) are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: Paw edema is induced by a subplantar injection of 100 µL of 1% carrageenan in saline into the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated relative to the control group.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay[10][11][12][13][14]
  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as Tumor Necrosis Factor-α (TNF-α).

  • Cell Lysis and Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control (e.g., Renilla luciferase) and the percentage inhibition by the test compounds is calculated.

Mandatory Visualization

Signaling Pathway: NF-κB Mediated Inflammation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds to IKK IKK TNFR->IKK Activates I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases DNA DNA NF-kappa-B->DNA Translocates and Binds Benzimidazole Sulfonic Acid Benzimidazole Sulfonic Acid Benzimidazole Sulfonic Acid->IKK Inhibits Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes Transcription

Caption: Generalized NF-κB signaling pathway and potential inhibition by benzimidazole sulfonic acids.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution->Inoculation Incubate Plate Incubate Plate Inoculation->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of analytical methodologies for the quantification of 5-chloro-1H-benzimidazole-2-sulfonic acid. Given the limited availability of direct cross-validation studies for this specific analyte, this document synthesizes validation data from structurally analogous compounds, such as benzimidazole derivatives and phenylbenzimidazole sulfonic acid, to provide a robust framework for method selection and development. The primary techniques compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with consideration for Capillary Electrophoresis (CE) as a viable alternative.

The objective of cross-validation is to ensure that different analytical methods yield consistent and reliable results, a critical step in drug development, quality control, and regulatory submissions. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Performance of Analytical Methods

The following table summarizes typical quantitative performance characteristics for the analysis of benzimidazole derivatives, which can be considered indicative for this compound.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Linearity (Correlation Coefficient, r²) ≥ 0.999[5][6]≥ 0.999Typically ≥ 0.99
Accuracy (% Recovery) 99.24 - 100.00%[5]95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%< 5%
Limit of Detection (LOD) ~0.01 µg/mL< 6 µg/kg[7]~0.1 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL< 10 µg/kg[7]~0.3 µg/mL
Specificity Good, potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio.High, based on electrophoretic mobility.

Experimental Protocols

Detailed methodologies for the analysis of benzimidazole derivatives by HPLC-UV and LC-MS/MS are provided below. These protocols are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).[6][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength set based on the UV spectrum of this compound (typically around 280-300 nm for benzimidazoles).[6]

2. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).

  • Sonicate to ensure complete dissolution.

  • Dilute to the final concentration with the solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices such as biological fluids.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[9]

  • Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.[9][10]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

  • MRM Transitions: The precursor ion (Q1) will be the protonated or deprotonated molecule of this compound. Product ions (Q3) are determined by infusing a standard solution of the analyte into the mass spectrometer.

3. Sample Preparation (for biological samples):

  • Protein Precipitation: Add acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE procedure can be employed.

Visualizing Workflows and Relationships

To aid in the understanding of the analytical processes, the following diagrams illustrate a general cross-validation workflow and a logical approach to method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose of Cross-Validation select_methods Select Analytical Methods (e.g., HPLC, LC-MS/MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Standard and QC Samples define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compare_results Compare Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Perform Statistical Analysis compare_results->statistical_analysis conclusion Conclusion on Method Equivalence statistical_analysis->conclusion

Cross-Validation Workflow Diagram

MethodSelectionPathway cluster_criteria Key Selection Criteria cluster_methods Analytical Method Options start Define Analytical Need sensitivity Required Sensitivity start->sensitivity matrix Sample Matrix Complexity start->matrix throughput Required Throughput start->throughput hplc HPLC-UV sensitivity->hplc Moderate lcms LC-MS/MS sensitivity->lcms High matrix->hplc Simple matrix->lcms Complex ce Capillary Electrophoresis matrix->ce Aqueous/Simple throughput->hplc High throughput->lcms Moderate

Method Selection Pathway

References

Benchmarking the performance of 5-chloro-1H-benzimidazole-2-sulfonic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the inhibitory activity of 5-chloro-1H-benzimidazole-2-sulfonic acid is not available in published scientific literature. This guide provides a comparative framework based on the well-documented activities of structurally related benzimidazole derivatives. The information presented here is intended to serve as a reference for the potential evaluation of this compound against established inhibitors in key therapeutic areas.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antifungal effects.[1][2] This guide will focus on two key areas where benzimidazole derivatives have shown significant promise: kinase inhibition and antifungal activity.

Section 1: Benchmarking Against Known Kinase Inhibitors

Benzimidazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[3][4] Key kinases such as Src and Abl are often targeted by these inhibitors due to their roles in cell growth, differentiation, and migration.[5][6]

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity of known benzimidazole-based kinase inhibitors against Src and Abl kinases. This provides a benchmark for the potential efficacy of novel compounds like this compound.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference
Dasatinib Src, AblSrc: 0.5; Abl: <1[5]
Bosutinib Src, AblSrc: 1.2; Abl: 1[5]
Saracatinib (AZD0530) Src2.7[5]
Hypothetical Data for this compound Src, AblTBD-

TBD: To Be Determined through experimental validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[7]

Materials:

  • Recombinant human Src or Abl kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Add Compound & Kinase to 384-well Plate Compound_Prep->Plate_Setup Reagent_Prep Kinase & Substrate/ATP Mixture Preparation Reaction_Start Add Substrate/ATP (Start Reaction) Reagent_Prep->Reaction_Start Incubation1 Pre-incubation (10 min) Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubation (1 hr, 30°C) Reaction_Start->Incubation2 Reaction_Stop Add ADP-Glo™ Reagent Incubation2->Reaction_Stop Incubation3 Incubation (40 min) Reaction_Stop->Incubation3 Signal_Gen Add Kinase Detection Reagent Incubation3->Signal_Gen Incubation4 Incubation (30 min) Signal_Gen->Incubation4 Read_Plate Measure Luminescence Incubation4->Read_Plate Data_Plot Plot Dose-Response Curve Read_Plate->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Experimental workflow for in vitro kinase inhibition assay.

src_abl_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Abl Abl RTK->Abl Integrin Integrin Receptors Integrin->Src GPCR GPCRs GPCR->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT STAT Pathway Src->STAT Migration Migration Src->Migration Abl->PI3K_Akt Abl->RAS_MAPK Abl->STAT Cell_Cycle Cell Cycle Progression Abl->Cell_Cycle Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation Inhibitor 5-chloro-1H-benzimidazole- 2-sulfonic acid (Hypothetical Target) Inhibitor->Src Inhibitor->Abl

Simplified Src and Abl signaling pathways and hypothetical inhibition.

Section 2: Benchmarking Against Known Antifungal Agents

Benzimidazole derivatives are also known for their antifungal properties, often targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][8] A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51).[9][10]

Comparative Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of known benzimidazole-based antifungal agents against common fungal pathogens.

Compound/InhibitorFungal StrainMIC (µg/mL)Reference
Fluconazole Candida albicans0.25 - 2[8]
Voriconazole Candida albicans0.03 - 0.25[11]
1-nonyl-1H-benzo[d]imidazole Candida species0.5 - 256[8]
1-decyl-1H-benzo[d]imidazole Candida species2 - 256[8]
Hypothetical Data for this compound Candida albicansTBD-

MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast.[12][13]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% reduction) compared to the growth control, as determined visually or by spectrophotometry.

Fungal Ergosterol Biosynthesis Pathway Diagram

ergosterol_pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase FF_MAS 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Lanosterol_demethylase->FF_MAS Inhibitor 5-chloro-1H-benzimidazole- 2-sulfonic acid (Hypothetical Target) Inhibitor->Lanosterol_demethylase

Simplified fungal ergosterol biosynthesis pathway and hypothetical inhibition.

Conclusion

While direct experimental evidence for the inhibitory properties of this compound is currently lacking, the extensive research on the benzimidazole scaffold suggests its potential as a kinase inhibitor or an antifungal agent. The comparative data and standardized protocols provided in this guide offer a robust framework for the future investigation and benchmarking of this and other novel benzimidazole derivatives. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Comparative Guide to the Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential synthetic routes for the preparation of 5-chloro-1H-benzimidazole-2-sulfonic acid, a valuable building block in medicinal chemistry. The routes are presented with detailed experimental protocols, a comparison of key performance indicators, and visual workflows to aid in laboratory replication and methodological selection.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules. The inclusion of the chloro and sulfonic acid moieties offers opportunities for diverse chemical modifications and modulation of physicochemical properties. This guide outlines two distinct pathways for its synthesis: a two-step approach involving the formation and subsequent oxidation of a thiol intermediate, and a direct one-pot synthesis.

Methods Comparison

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Materials 4-chloro-o-phenylenediamine, Potassium thiocyanate, Potassium permanganate4-chloro-o-phenylenediamine, Thiourea, Hydrogen peroxide
Overall Yield ~70-80% (estimated)Not explicitly reported, requires optimization
Reaction Time Step 1: ~4 hours; Step 2: ~3 hours (Total ~7 hours + workup)~6-8 hours (single operation)
Number of Steps 21
Purification Intermediate and final product crystallizationDirect crystallization of the final product
Key Reagents Potassium thiocyanate, Potassium permanganateThiourea, Hydrogen peroxide
Scalability Potentially straightforwardMay require optimization for large scale

Method 1: Two-Step Synthesis via Thiol Intermediate

This widely applicable method involves the initial formation of a benzimidazole thiol, followed by its oxidation to the corresponding sulfonic acid. This approach offers robust and generally high-yielding steps.

Experimental Protocol

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 14.25 g (0.1 mol) of 4-chloro-o-phenylenediamine in 100 mL of ethanol.

  • To this solution, add 10.7 g (0.11 mol) of potassium thiocyanate.

  • The mixture is then heated to reflux and maintained at this temperature for 4 hours with continuous stirring.

  • After the reflux period, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • The collected solid is dried in a vacuum oven at 60 °C to yield 5-chloro-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 18.47 g (0.1 mol) of 5-chloro-1H-benzimidazole-2-thiol in 200 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of water from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional hour.

  • To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears and a precipitate of manganese dioxide is formed.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 1-2.

  • The white precipitate of this compound is collected by filtration, washed with a small amount of ice-cold water, and dried under vacuum.

Synthesis Workflow

Two_Step_Synthesis cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation A 4-chloro-o-phenylenediamine C Reflux in Ethanol (4 hours) A->C B Potassium thiocyanate B->C D 5-chloro-1H-benzimidazole-2-thiol C->D D2 5-chloro-1H-benzimidazole-2-thiol E Potassium permanganate (0-5 °C) D2->E F This compound E->F

Two-step synthesis workflow.

Method 2: One-Pot Synthesis

This approach aims to streamline the synthesis by combining the cyclization and sulfonation steps into a single reaction vessel, potentially reducing reaction time and resource usage. While theoretically more efficient, this method may require more careful optimization of reaction conditions to achieve high yields and purity.

Experimental Protocol
  • To a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, add 14.25 g (0.1 mol) of 4-chloro-o-phenylenediamine and 7.61 g (0.1 mol) of thiourea in 100 mL of water.

  • Heat the mixture to 50 °C with stirring.

  • Slowly add 22.7 mL (0.2 mol) of 30% hydrogen peroxide from the dropping funnel over a period of 1 hour, maintaining the temperature between 50-60 °C.

  • After the addition is complete, continue to heat the reaction mixture at 80 °C for 5-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) to afford pure this compound.

Synthesis Workflow

One_Pot_Synthesis A 4-chloro-o-phenylenediamine D One-Pot Reaction (50-80 °C, 6-8 hours) A->D B Thiourea B->D C Hydrogen Peroxide C->D E This compound D->E

One-pot synthesis workflow.

Discussion

The two-step synthesis is a well-established and reliable method for preparing benzimidazole-2-sulfonic acids. The primary advantage of this route is the isolation of the intermediate, 5-chloro-1H-benzimidazole-2-thiol, which allows for purification at this stage, often leading to a cleaner final product. The oxidation with potassium permanganate is a powerful and generally effective method for converting the thiol to the sulfonic acid. However, this method involves multiple steps, including isolation and purification of the intermediate, which can increase the overall time and reduce the atom economy of the process.

The one-pot synthesis offers a more streamlined and potentially more efficient alternative. By combining the reaction components in a single pot, this method can reduce solvent usage, energy consumption, and overall reaction time. The use of hydrogen peroxide as the oxidant is also advantageous as its byproduct is water, making it an environmentally benign choice. However, one-pot reactions can sometimes be more challenging to control, and side reactions may lead to a lower yield or a more complex purification of the final product. The success of this method will likely depend on careful control of the reaction temperature and the rate of addition of the hydrogen peroxide.

Conclusion

Both presented methods offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific needs and priorities of the researcher. For reliability and potentially higher purity, the two-step synthesis is recommended. For a more rapid and potentially more sustainable approach, the one-pot synthesis is a compelling alternative, although it may require some initial optimization to achieve the desired outcome. Researchers are encouraged to evaluate both methods based on their available resources, desired scale, and purity requirements.

In vivo validation of the biological activity of 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct in vivo validation data for the biological activity of 5-chloro-1H-benzimidazole-2-sulfonic acid is not presently available in published literature. However, the benzimidazole scaffold is a well-established pharmacophore with numerous derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[1][2][3][4] This guide provides a comparative analysis of the in vivo and in vitro activities of structurally related benzimidazole derivatives to infer the potential therapeutic applications of this compound and to propose a logical framework for its future in vivo validation.

Comparative Analysis of Structurally Related Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of their substituents.[4][5] The subject compound, this compound, possesses a chloro group at the 5-position and a sulfonic acid group at the 2-position. The following tables summarize the biological activities of benzimidazole derivatives with similar substitution patterns.

Table 1: Anticancer and Antiparasitic Activities of Substituted Benzimidazoles
Compound/Derivative ClassBiological ActivityIn Vitro Data (IC50/LC50)In Vivo ModelKey Findings
5-chloro-1H-benzimidazole-2-thiolTrypanocidalLC50: 0.014 mM (NINOA strain), 0.32 mM (INC5 strain)Murine model of acute Chagas' diseaseShowed similar activity to nifurtimox on the INC5 strain.[6]
5-chloro-1-methyl-1H-benzimidazole-2-thiolTrypanocidalNot specifiedMurine model of acute Chagas' diseaseDisplayed better activity than nifurtimox and benznidazole on the NINOA strain.[6]
5,6-dimethylbenzimidazole derivativesAnticancerNot specifiedBreast and lung cancer cell linesIncreased lipophilicity and cellular absorption led to greater cytotoxicity.[7]
Benzimidazole-acridine derivative (8I)Anticancer (Topoisomerase I inhibitor)IC50: 2.68 µmol/L (K562 leukemia), 8.11 µmol/L (HepG-2)Not specifiedPromotes cell death through the intrinsic apoptotic pathway.[1]
Nazartinib (EGF816)Anticancer (EGFR inhibitor)Not specifiedXenograft modelsPromotes cell cycle arrest, apoptosis, and tumor regression.[1][8]
Table 2: Anti-inflammatory and Antimicrobial Activities of Substituted Benzimidazoles
Compound/Derivative ClassBiological ActivityIn Vitro Data (IC50/MIC)In Vivo ModelKey Findings
1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g)Anti-inflammatory (COX-2 inhibitor)IC50: 8.00 µMCarrageenan-induced rat paw edemaShowed maximum anti-inflammatory activity (74.17% inhibition) with reduced ulcerogenic effects.[9]
2-methylaminobenzimidazole derivativesAnalgesic and Anti-inflammatoryNot specifiedAcetic acid-induced writhing in mice and carrageenan-induced paw edema in ratsCompound 7 showed potent analgesic activity (89% at 100 mg/kg), and compound 2 showed potent anti-inflammatory activity (100% at 100 mg/kg).[10]
Triaryl benzimidazoles (compounds 8, 13, 14)AntibacterialMIC: 0.5–4 µg/mL against MDR Staphylococci and EnterococciNot specifiedBactericidal mode of action, suggested to inhibit bacterial gyrase.[11]
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i)AntimicrobialMIC: 7.81 µg/mL against A. fumigatesNot specifiedExhibited better activity against M. leutus and E. coli and equal activity to the standard against S. aureus, S. epidermidis, B. cereus, A. niger, and A. fumigatus.[12]

Proposed Experimental Protocols for In Vivo Validation

Based on the activities observed in related compounds, the following in vivo models are proposed for the validation of this compound.

Anticancer Activity: Xenograft Mouse Model

This model is a standard for evaluating the efficacy of potential anticancer compounds in vivo.[13][14]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.[15]

  • Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT-116 for colon cancer) into the flank of each mouse.[7][15]

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups.

    • Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).[16]

    • A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., doxorubicin) should be included.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition in the treated groups to the control group.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[17][18]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Experimental Procedure:

    • Administer this compound (at various doses), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[5][18]

    • After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[10][18]

  • Efficacy Evaluation:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group.

  • Data Analysis: Analyze the reduction in paw volume over time to determine the anti-inflammatory effect.

Antimicrobial Activity: Murine Systemic Infection Model

This model assesses the efficacy of a compound in treating a systemic bacterial infection.

  • Animal Model: BALB/c or C57BL/6 mice.

  • Infection Protocol:

    • Infect mice with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) via intraperitoneal or intravenous injection.

  • Treatment Protocol:

    • Administer this compound (at various doses), a vehicle control, or a standard antibiotic (e.g., vancomycin) at specified time points post-infection.

  • Efficacy Evaluation:

    • Monitor survival rates over a period of several days.

    • At specific time points, euthanize subsets of animals to determine the bacterial load in target organs (e.g., spleen, liver, blood) by plating homogenized tissue on agar plates.

  • Data Analysis: Compare survival curves and bacterial clearance between treated and control groups.

Visualizing Experimental and Mechanistic Frameworks

Proposed Experimental Workflow for In Vivo Validation

The following diagram outlines a logical progression for the in vivo validation of this compound, starting from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation synthesis Synthesis and Characterization of This compound in_vitro In Vitro Activity Screening (Anticancer, Anti-inflammatory, Antimicrobial) synthesis->in_vitro Biological Activity toxicity Acute Toxicity Studies (e.g., LD50 determination) in_vitro->toxicity Prioritization in_vivo_screening Primary In Vivo Efficacy Screening (e.g., Xenograft, Paw Edema, Systemic Infection Models) toxicity->in_vivo_screening Safety Profile dose_response Dose-Response and Pharmacokinetic Studies in_vivo_screening->dose_response Efficacy Confirmation mechanism Mechanistic Studies in Animal Models (e.g., Biomarker analysis, Histopathology) dose_response->mechanism Optimization and Understanding

Caption: Proposed workflow for the in vivo validation of this compound.

Potential Signaling Pathway: PI3K/AKT Inhibition in Cancer

Several benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/AKT pathway, which is crucial for tumor growth and survival.[7]

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole Benzimidazole Derivative (Potential Inhibitor) Benzimidazole->PI3K inhibits

References

Safety Operating Guide

Proper Disposal of 5-chloro-1H-benzimidazole-2-sulfonic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides essential safety and logistical information for the proper disposal of 5-chloro-1H-benzimidazole-2-sulfonic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from information on structurally similar chemicals, including chlorinated benzimidazoles and arylsulfonic acids, to ensure a high standard of safety and compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to the following safety protocols. The substance should be treated as hazardous, with particular attention to its potential corrosive and irritant properties, characteristic of arylsulfonic acids and halogenated organic compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) officer.

Disposal Plan: A Step-by-Step Procedural Guide

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.

  • Waste Segregation: This compound is a halogenated organic acid. It is critical to segregate this waste from non-halogenated waste streams.[1][2][3] Never mix it with incompatible materials such as strong bases or oxidizers.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with acidic and chlorinated compounds.

    • The label should clearly read "Hazardous Waste" and specify the contents: "this compound".[2]

    • Keep the container securely closed when not in use.[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]

Hazard Profile of Structurally Similar Compounds

Hazard Classification2-Phenylbenzimidazole-5-sulfonic acid2-Chloro-1H-benzimidazoleArylsulfonic acids (general)
Acute Toxicity Not classified as acutely toxic.Acute Health Hazard.[6]Corrosive.[7][8]
Skin Corrosion/Irritation May cause skin irritation.[9]Causes skin irritation.[6]Causes severe skin burns.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.Causes serious eye irritation.[6]Causes serious eye damage.[7]
Respiratory Irritation May cause respiratory irritation.May cause respiratory irritation.[6]Material is extremely destructive to tissue of the mucous membranes and upper respiratory tract.[8]

Disclaimer: This data is for structurally similar compounds and should be used for general guidance only. Always handle unknown compounds with a high degree of caution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Response start Start: Handling 5-chloro-1H- benzimidazole-2-sulfonic acid ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_decision Is the material waste? fume_hood->waste_decision segregate Segregate as 'Halogenated Organic Waste' waste_decision->segregate Yes spill_check Spill Occurred? waste_decision->spill_check No container Place in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs_contact Contact EHS for Disposal storage->ehs_contact spill_check->fume_hood No evacuate Evacuate Area spill_check->evacuate Yes contain_spill Contain Spill with Inert Absorbent evacuate->contain_spill collect_waste Collect and Place in Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_spill Report to EHS decontaminate->report_spill report_spill->ehs_contact

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling 5-chloro-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-chloro-1H-benzimidazole-2-sulfonic acid. Adherence to these protocols is paramount to ensure personal safety and proper management of this chemical.

Hazard Analysis and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash-prone procedures.[1]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemically impervious gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts may be generated, a NIOSH-approved respirator is recommended.To prevent inhalation which may cause respiratory tract irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] Do not breathe dust.[4]

  • Hygiene: Wash hands thoroughly after handling.[1][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Dispose of the chemical in its original container or a suitable, labeled, and sealed waste container. Do not mix with other waste.

  • Regulatory Compliance: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

This comprehensive guide is designed to foster a culture of safety and responsibility in the laboratory. By adhering to these procedures, you contribute to a secure research environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.